Ripk3-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,3-dimethylphenyl]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25FN4O4/c1-17-18(2)25(38-22-13-14-31-26(16-22)33-27(35)19-5-6-19)12-11-24(17)32-28(36)23-4-3-15-34(29(23)37)21-9-7-20(30)8-10-21/h3-4,7-16,19H,5-6H2,1-2H3,(H,32,36)(H,31,33,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PETCZXAONWLUFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC2=CC(=NC=C2)NC(=O)C3CC3)NC(=O)C4=CC=CN(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling Programmed Necrosis: A Technical Guide to Ripk3-IN-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ripk3-IN-1, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key mediator of necroptosis. This document details the mechanism of action of this compound, its role in the broader context of programmed cell death, and provides detailed experimental protocols and quantitative data to facilitate its use in research and drug development.
Introduction to Necroptosis and the Role of RIPK3
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and ischemia-reperfusion injury. Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is characterized by cell lysis and the release of damage-associated molecular patterns (DAMPs), triggering an inflammatory response.
The core of the necroptotic signaling pathway is the formation of a protein complex known as the necrosome. This process is typically initiated by extrinsic stimuli, such as the binding of tumor necrosis factor-alpha (TNFα) to its receptor, particularly when caspase-8, a key apoptotic enzyme, is inhibited. Within the necrosome, RIPK1 and RIPK3, two serine/threonine kinases, are brought into close proximity, leading to their autophosphorylation and activation. Activated RIPK3 then phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.
This compound: A Potent and Selective Inhibitor of RIPK3
This compound is a type II DFG-out inhibitor of RIPK3, demonstrating high potency in blocking its kinase activity. The "DFG-out" conformation refers to the orientation of the Aspartate-Phenylalanine-Glycine motif in the kinase activation loop, which is a characteristic of the inactive state of the kinase. By stabilizing this inactive conformation, this compound effectively prevents the autophosphorylation and activation of RIPK3, thereby halting the downstream signaling cascade that leads to necroptosis.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.
| Target | Assay Type | IC50 | Reference |
| RIPK3 | Kinase Assay | 9.1 nM | [1] |
| RIPK1 | Kinase Assay | 5.5 µM | [1] |
| RIPK2 | Kinase Assay | >10 µM | [1] |
| c-Met | Kinase Assay | 1.1 µM | [1] |
| ABL | Kinase Assay | 0.37 µM | [1] |
| BRAF (V599E) | Kinase Assay | 0.15 µM | [1] |
| MAP4K3 | Kinase Assay | 0.012 µM | [1] |
| SRC | Kinase Assay | 0.075 µM | [1] |
Signaling Pathways and Experimental Workflows
The Necroptosis Signaling Pathway and the Point of Intervention for this compound
The following diagram illustrates the canonical TNF-induced necroptosis pathway and highlights the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the inhibitory effect of this compound on necroptosis.
Detailed Experimental Protocols
Induction of Necroptosis in Cell Culture
This protocol describes the induction of necroptosis in a human colon adenocarcinoma cell line, HT-29, a commonly used model for studying this pathway.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
96-well and 6-well tissue culture plates
Procedure:
-
Seed HT-29 cells in 96-well plates (for viability assays) or 6-well plates (for Western blotting and immunoprecipitation) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of human TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 1 µM), and a pan-caspase inhibitor (e.g., 20 µM).[2]
-
Incubate the cells for the desired time period (e.g., 24 hours for viability assays, or shorter time points for signaling studies).
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Materials:
-
Cells treated as described in Protocol 4.1 in an opaque-walled 96-well plate.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
Procedure:
-
Equilibrate the 96-well plate containing the treated cells to room temperature for approximately 30 minutes.[3][4][5]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[3][5]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[5]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3][4][6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3][4][6]
-
Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blotting for Phosphorylated RIPK3 and MLKL
This protocol is used to detect the phosphorylation status of key necroptosis signaling proteins.
Materials:
-
Cells treated as described in Protocol 4.1 in 6-well plates.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-RIPK3 (S227 for human), anti-p-MLKL (S358 for human), and loading controls (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Immunoprecipitation of the RIPK1-RIPK3 Complex
This protocol allows for the isolation and analysis of the necrosome complex.
Materials:
-
Cells treated as described in Protocol 4.1 in 6-well or 10 cm plates.
-
Immunoprecipitation (IP) lysis buffer.
-
Anti-RIPK1 or anti-RIPK3 antibody.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer or Laemmli buffer.
Procedure:
-
Lyse the cells in IP lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the primary antibody (e.g., anti-RIPK1) overnight at 4°C to form antibody-antigen complexes.
-
Add protein A/G magnetic beads and incubate for another 1-2 hours to capture the complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against RIPK1 and RIPK3 to confirm their interaction.[8]
Conclusion
This compound is a valuable tool for studying the intricate mechanisms of necroptosis. Its high potency and selectivity for RIPK3 make it an excellent probe for dissecting the role of this kinase in various cellular processes and disease models. The experimental protocols provided in this guide offer a solid foundation for researchers to investigate the effects of this compound and further explore the therapeutic potential of targeting the necroptosis pathway. As our understanding of programmed cell death continues to evolve, specific and potent inhibitors like this compound will be instrumental in translating fundamental biological discoveries into novel therapeutic strategies.
References
Ripk3-IN-1 as a chemical probe for studying necroptosis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ripk3-IN-1 as a chemical probe for the study of necroptosis, a form of regulated cell death. This document details the mechanism of action, selectivity, and potency of this compound, alongside detailed experimental protocols and data presentation to facilitate its use in research and drug discovery.
Introduction to Necroptosis and the Role of RIPK3
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in a growing number of human diseases, including inflammatory and neurodegenerative disorders.[1] Unlike apoptosis, which is a non-inflammatory, caspase-dependent process, necroptosis is caspase-independent and is driven by a signaling cascade involving several key protein kinases.
At the core of the necroptotic pathway is the Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2] Under specific cellular conditions, such as Tumor Necrosis Factor (TNF) stimulation in the absence of caspase-8 activity, RIPK1 and RIPK3 are recruited into a signaling complex known as the necrosome.[1][2] Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its downstream substrate, the Mixed Lineage Kinase Domain-Like (MLKL) protein.[1] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.
Given its central role, RIPK3 has emerged as a key therapeutic target for diseases driven by excessive necroptosis. Potent and selective chemical probes are therefore essential tools for dissecting the intricate mechanisms of necroptosis and for the development of novel therapeutics.
This compound: A Potent and Selective Chemical Probe
This compound is a Type II "DFG-out" inhibitor of RIPK3, meaning it binds to an inactive conformation of the kinase.[1] This mechanism of action can confer greater selectivity compared to ATP-competitive Type I inhibitors.
Quantitative Data for this compound
The following table summarizes the in vitro potency and selectivity of this compound against RIPK3 and a panel of other kinases.
| Target Kinase | IC50 (nM) | Reference |
| RIPK3 | 9.1 | [1] |
| RIPK1 | 5,500 | [1] |
| RIPK2 | >10,000 | [1] |
| c-Met | 1,100 | [1] |
| ABL | 370 | [1] |
| BRAF (V600E) | 150 | [1] |
| MAP4K3 | 12 | [1] |
| SRC | 75 | [1] |
Table 1: In vitro inhibitory potency (IC50) of this compound against various kinases.
Signaling Pathways and Experimental Workflows
Necroptosis Signaling Pathway
The following diagram illustrates the core necroptosis signaling cascade initiated by TNF-α.
Caption: TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Characterizing this compound
This workflow outlines the key steps for validating the efficacy and mechanism of a novel RIPK3 inhibitor like this compound.
Caption: Experimental workflow for the characterization of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize this compound.
In Vitro Biochemical Kinase Assay
This protocol is adapted from a general method for assessing RIPK3 kinase activity.[3]
Objective: To determine the IC50 of this compound against recombinant human RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 12.5 mM β-glycerol phosphate, 2 mM DTT)
-
ATP
-
Myelin Basic Protein (MBP) as a substrate
-
ADP-Glo™ Kinase Assay kit (Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Assay Buffer.
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add recombinant human RIPK3 protein to each well and incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP to each well. A final concentration of 50 µM ATP and 20 µM MBP is recommended.[3]
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase activity relative to the vehicle control and plot against the concentration of this compound to determine the IC50 value.
Cell-Based Necroptosis Assay
This protocol describes the induction of necroptosis in a cellular context and its inhibition by this compound.
Objective: To evaluate the efficacy of this compound in preventing necroptosis in a cell-based model.
Cell Lines:
-
Human colon adenocarcinoma HT-29 cells
-
Mouse fibrosarcoma L929 cells
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNF-α (human or mouse specific)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Smac mimetic (e.g., BV6 or SM-164) for HT-29 cells
-
This compound
-
96-well plates for viability assays
-
6-well plates for Western blotting
Procedure for Induction of Necroptosis:
-
HT-29 cells: Pre-treat cells with a Smac mimetic (e.g., 100 nM) and z-VAD-FMK (e.g., 20 µM) for 30-60 minutes, followed by the addition of TNF-α (e.g., 40 ng/mL).[3]
-
L929 cells: Treat cells with TNF-α (e.g., 10-100 ng/mL) in the presence of z-VAD-FMK (e.g., 20 µM).[4]
Procedure for Inhibition with this compound:
-
Seed cells in appropriate plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis as described above.
-
Incubate for a time course determined by the specific cell line and endpoint (e.g., 4-24 hours).
-
Assess cell death and protein phosphorylation using the methods below.
Measurement of Necroptosis
4.3.1. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.[5]
Procedure:
-
After treatment, carefully collect the cell culture supernatant.
-
Perform the LDH assay on the supernatant using a commercially available kit (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay, Promega) according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence, which is proportional to the amount of LDH released.
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
4.3.2. SYTOX Green Staining
SYTOX Green is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells but readily enters cells with compromised membranes, where it binds to nucleic acids and fluoresces brightly.[6]
Procedure:
-
Add SYTOX Green nucleic acid stain to the cell culture medium at a final concentration of 50-100 nM.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Image the cells using a fluorescence microscope or quantify the fluorescence using a plate reader. The intensity of green fluorescence is proportional to the number of dead cells.
4.3.3. Western Blot Analysis
This method is used to detect the phosphorylation of key necroptosis signaling proteins.[7]
Procedure:
-
After treatment, lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total and phosphorylated forms of RIPK3 and MLKL.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Advantages and Limitations of this compound
Advantages:
-
High Potency: this compound exhibits a low nanomolar IC50 for RIPK3, making it a potent tool for inhibiting its kinase activity.[1]
-
Good Selectivity over RIPK1/2: It shows significant selectivity for RIPK3 over other RIP kinase family members, which is crucial for dissecting the specific role of RIPK3.[1]
-
Type II Inhibition Mechanism: Its "DFG-out" binding mode can offer a different selectivity profile compared to ATP-competitive inhibitors.[1]
Limitations:
-
Off-Target Effects: this compound has been shown to inhibit other kinases, such as MAP4K3, SRC, and BRAF, at concentrations that may be relevant in cellular assays.[1] Researchers should be mindful of these potential off-target effects and consider using additional, structurally distinct RIPK3 inhibitors to confirm findings.
-
Potential for On-Target Apoptosis: Like some other RIPK3 inhibitors, this compound may induce apoptosis at higher concentrations.[8] This is thought to occur through a conformational change in RIPK3 that promotes the recruitment of RIPK1 and caspase-8. It is important to carefully titrate the concentration of this compound to find a window where necroptosis is inhibited without inducing significant apoptosis.
-
Limited In Vivo Data: While the in vitro profile is well-characterized, there is a lack of publicly available data on the in vivo pharmacokinetics and efficacy of this compound. Further studies are needed to validate its utility in animal models.
Conclusion
This compound is a valuable chemical probe for the investigation of necroptosis. Its high potency and selectivity for RIPK3 make it a powerful tool for elucidating the molecular mechanisms of this cell death pathway. However, researchers should be aware of its potential off-target effects and the possibility of inducing apoptosis at higher concentrations. By employing the detailed protocols and considering the advantages and limitations outlined in this guide, scientists can effectively utilize this compound to advance our understanding of necroptosis and its role in health and disease.
References
- 1. Live-cell imaging: cell death assay [protocols.io]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Cytotoxicity/necrosis (LDH) assessment [bio-protocol.org]
An In-depth Technical Guide to the Cellular Targets of RIPK3 Inhibitors
Disclaimer: No specific small molecule inhibitor with the designation "Ripk3-IN-1" was found in publicly available literature. This guide will therefore focus on a well-characterized, potent, and selective RIPK3 inhibitor, GSK'872 , as a representative example to explore the cellular targets and methodologies for their identification. The principles and protocols described herein are broadly applicable to the study of other RIPK3 inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of RIPK3 inhibition. It provides a comprehensive overview of the cellular targets of RIPK3 inhibitors, detailed experimental protocols for their validation, and visual representations of key signaling pathways and experimental workflows.
Core Concepts
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] Necroptosis is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[2][3] The kinase activity of RIPK3 is essential for the necroptotic pathway, making it an attractive therapeutic target.[1] RIPK3 inhibitors are small molecules designed to block this kinase activity, thereby preventing necroptosis.
The primary and intended cellular target of a RIPK3 inhibitor like GSK'872 is the kinase domain of the RIPK3 protein itself. By binding to this domain, the inhibitor prevents the autophosphorylation of RIPK3 and the subsequent phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-like (MLKL).[3] Phosphorylation of MLKL is a critical step that triggers its oligomerization and translocation to the plasma membrane, leading to membrane rupture and cell death.[3]
Beyond the direct inhibition of necroptosis, the cellular effects of RIPK3 inhibition can be pleiotropic, as RIPK3 is also involved in inflammatory signaling pathways, sometimes independent of its role in cell death.[4] Therefore, a thorough characterization of the cellular targets and off-targets of any RIPK3 inhibitor is crucial for its development as a therapeutic agent.
Data Presentation: Quantitative Analysis of RIPK3 Inhibitors
The following tables summarize key quantitative data for representative RIPK3 inhibitors, GSK'872 and Zharp-99, to facilitate comparison.
Table 1: In Vitro Potency and Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| GSK'872 | Human RIPK3 | Kinase Activity Assay | 1.3 | 1.8 | [5][6] |
| Zharp-99 | Human RIPK3 | Kinase Activity Assay | - | 1.35 | [1][7] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| GSK'872 | HT-29 | TNF-induced necroptosis | Inhibition | Concentration-dependent | [6] |
| GSK'872 | 3T3-SA | TNF-induced necroptosis | Inhibition | 0.3, 1, 3 µM | [6] |
| Zharp-99 | HT-29 | TNF-induced necroptosis | Inhibition of RIPK3 and MLKL phosphorylation | Not specified | [1] |
| Zharp-99 | L929 | TNF-induced necroptosis | Inhibition of RIPK3 and MLKL phosphorylation | Not specified | [1] |
| Zharp-99 | NIH3T3-RIPK3 | RIPK3 dimerization-induced cell death | Inhibition | Not specified | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for identifying and validating the cellular targets of RIPK3 inhibitors.
1. In Vitro RIPK3 Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant RIPK3. The following protocol is adapted from the methodology used to characterize Zharp-99.[1]
-
Materials:
-
Recombinant human RIPK3 protein
-
RIPK3 inhibitor (e.g., GSK'872)
-
Assay buffer (25 mM HEPES pH 7.2, 12.5 mM MnCl2, 5 mM EGTA, 20 mM MgCl2, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ATP (50 µM)
-
Myelin Basic Protein (MBP) substrate (20 µM)
-
ADP-Glo Kinase Assay kit (Promega)
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the RIPK3 inhibitor in DMSO.
-
In a 96-well plate, add the recombinant human RIPK3 protein to the assay buffer.
-
Add the RIPK3 inhibitor or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the MBP substrate to each well.
-
Incubate the reaction for 2 hours at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo Kinase Assay kit according to the manufacturer's instructions. Luminescence is proportional to kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.[8][9]
-
Materials:
-
Cell line of interest (e.g., HT-29)
-
RIPK3 inhibitor (e.g., GSK'872)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against RIPK3 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents and equipment
-
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with the RIPK3 inhibitor or vehicle (DMSO) for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for RIPK3.
-
A shift in the temperature at which RIPK3 denatures and precipitates in the presence of the inhibitor indicates target engagement.
-
3. Immunoprecipitation-Mass Spectrometry (IP-MS) for Off-Target Identification
IP-MS can be employed to identify potential off-targets of a RIPK3 inhibitor by capturing protein complexes that interact with the inhibitor.
-
Materials:
-
Cell line of interest
-
RIPK3 inhibitor, potentially modified with a tag for affinity purification (e.g., biotinylated)
-
Lysis buffer (non-denaturing, e.g., containing 1% NP-40)
-
Antibody against the tag or a control antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometry-compatible reagents
-
-
Procedure:
-
Lyse cells treated with the tagged inhibitor or a control.
-
Incubate the cell lysate with an antibody against the tag (or a control antibody) for 2-4 hours at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Prepare the eluted proteins for mass spectrometry analysis (e.g., by in-gel or in-solution digestion with trypsin).
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the inhibitor-treated sample compared to the control. These are potential off-targets.
-
Mandatory Visualizations
RIPK3 Signaling Pathway in Necroptosis
Caption: The RIPK3 signaling pathway leading to necroptosis and its inhibition.
Experimental Workflow for RIPK3 Inhibitor Target Validation
Caption: A logical workflow for the identification and validation of cellular targets of a RIPK3 inhibitor.
References
- 1. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 8. semanticscholar.org [semanticscholar.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Novel RIPK3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core basic research applications of novel Receptor-Interacting Protein Kinase 3 (RIPK3) inhibitors, with a focus on emerging compounds like Ripk3-IN-1. This document provides a comprehensive overview of the RIPK3 signaling pathway, its role in disease, and the practical application of specific inhibitors in studying necroptosis and related inflammatory processes.
The Central Role of RIPK3 in Necroptosis and Inflammation
Receptor-Interacting Protein Kinase 3 (RIPK3) is a serine/threonine kinase that plays a pivotal role in regulating a programmed form of necrosis known as necroptosis.[1][2] Unlike apoptosis, which is an immunologically silent form of cell death, necroptosis is highly pro-inflammatory due to the release of cellular contents and damage-associated molecular patterns (DAMPs).[2][3]
The activation of RIPK3 is a critical step in the necroptotic cascade. In the well-characterized TNF-induced pathway, the formation of a "necrosome" complex, which includes RIPK1 and RIPK3, leads to the phosphorylation and activation of RIPK3.[2][3] Activated RIPK3 then phosphorylates its primary substrate, the mixed lineage kinase domain-like protein (MLKL).[4] This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, ultimately leading to membrane rupture and cell death.[4]
Beyond its role in necroptosis, RIPK3 is also implicated in other cellular processes, including apoptosis and the production of inflammatory cytokines, sometimes independent of its kinase activity.[3][5] Given its central role in programmed necrosis and inflammation, RIPK3 has emerged as a significant therapeutic target for a variety of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer.[6]
RIPK3 Signaling Pathway
The signaling cascade leading to and downstream of RIPK3 activation is complex and can be initiated by various stimuli, including death receptor ligands (e.g., TNFα), Toll-like receptor (TLR) agonists, and viral infections.[2][7]
Caption: RIPK3 signaling cascade leading to necroptosis.
Novel RIPK3 Inhibitors: Tools for Basic Research
The development of potent and selective small-molecule inhibitors of RIPK3 has provided invaluable tools for dissecting the intricacies of necroptosis and its role in various physiological and pathological contexts. These inhibitors allow for the temporal and dose-dependent blockade of RIPK3 kinase activity, enabling researchers to study the downstream consequences in cell culture and animal models.
Featured Inhibitors
This guide focuses on three key novel RIPK3 inhibitors: this compound, Zharp-99, and the well-characterized GSK'872.
-
This compound: A type II DFG-out inhibitor of RIPK3, demonstrating high potency.[1] Its selectivity profile across a panel of kinases provides a basis for understanding its on- and off-target effects.
-
Zharp-99: A potent and selective inhibitor of RIPK3 that has been shown to effectively block necroptosis in vitro and in vivo.[2] It has demonstrated efficacy in a mouse model of systemic inflammatory response syndrome (SIRS).[2]
-
GSK'872: A well-established and highly selective RIPK3 inhibitor frequently used as a reference compound in necroptosis research.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, Zharp-99, and GSK'872, facilitating a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro Kinase Inhibition
| Inhibitor | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Selectivity Notes | Reference(s) |
| This compound | RIPK3 | 9.1 | Not Reported | RIPK1 IC50 = 5.5 µM; RIPK2 IC50 > 10 µM; c-Met IC50 = 1.1 µM; Also inhibits ABL, BRAF/V599E, MAP4K3, and SRC at sub-micromolar concentrations. | [1] |
| Zharp-99 | RIPK3 | Not explicitly stated, but higher inhibitory activity than GSK'872 | 1.35 | Does not affect RIPK1 kinase activity at 10 µM. | [2] |
| GSK'872 | RIPK3 | 1.3 | 1.8 | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1. | [8] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | Assay | Stimulus | EC50 / Effective Concentration | Reference(s) |
| Zharp-99 | HT-29 (human colon cancer) | Necroptosis Inhibition | TNFα, Smac mimetic, z-VAD | More potent than GSK'872 | [2] |
| MEF (mouse embryonic fibroblast) | Necroptosis Inhibition | TNFα | 0.15 - 1.2 µM | [2] | |
| GSK'872 | 3T3-SA (mouse fibroblast) | Necroptosis Inhibition | TNFα | Not explicitly stated | [8] |
| Human Neutrophils | Necroptosis Inhibition | Not specified | Not explicitly stated | [8] |
Table 3: In Vivo Efficacy
| Inhibitor | Animal Model | Disease Model | Dosing | Key Findings | Reference(s) |
| Zharp-99 | Mouse | TNFα-induced SIRS | Not specified | Significantly ameliorates lethal shock, reduces hypothermia, and decreases serum IL-6 levels. | [2] |
| Compound [I] (a pyrido[3,4-d]pyrimidine derivative) | Mouse | TNFα-induced SIRS | 10 or 25 mg/kg | Protected mice against lethal shock, relieved TNF-α-induced temperature loss, and decreased serum IL-6 production. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of RIPK3 inhibitors in research. The following sections provide step-by-step protocols for key experiments commonly used to characterize these compounds.
In Vitro RIPK3 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK3.
Protocol:
-
Prepare Assay Buffer: 25 mM HEPES (pH 7.2), 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, and 2 mM DTT.
-
Incubate Inhibitor with Kinase: In a suitable assay plate, incubate recombinant human RIPK3 protein with the test inhibitor (e.g., this compound, Zharp-99) or DMSO (vehicle control) for approximately 15 minutes at room temperature in the assay buffer.
-
Initiate Kinase Reaction: Add ATP (final concentration 50 µM) and a suitable substrate such as Myelin Basic Protein (MBP; final concentration 20 µM) to the reaction mixture.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature.
-
Measure Kinase Activity: Quantify the remaining kinase activity by measuring the amount of ADP produced using a commercially available kit, such as the ADP-Glo Kinase Assay (Promega), according to the manufacturer's instructions. Luminescence is typically measured to determine the extent of the reaction.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
This method is used to assess the inhibitory effect of a compound on the phosphorylation of RIPK3 and its substrate MLKL in a cellular context, a key indicator of necroptosis inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HT-29 or L929) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the RIPK3 inhibitor or DMSO for 2 hours.
-
Induce necroptosis by adding the appropriate stimuli (e.g., for HT-29 cells: 40 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK; for L929 cells: 40 ng/mL TNF-α and 20 µM z-VAD-FMK).
-
Incubate for the desired time (e.g., 4-8 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 30-50 µg) on a 4-12% SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-RIPK3 (e.g., Ser227 for human, Thr231/Ser232 for mouse), total RIPK3, phospho-MLKL (e.g., Ser358 for human, Ser345 for mouse), total MLKL, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
TNF-Induced Necroptosis Cell Viability Assay
This assay quantifies the protective effect of a RIPK3 inhibitor against necroptosis-induced cell death.
Protocol:
-
Cell Seeding: Seed cells (e.g., HT-29, L929, or MEFs) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of the RIPK3 inhibitor or DMSO for 2 hours.
-
Induction of Necroptosis: Add necroptotic stimuli to the wells (e.g., for HT-29 cells: 40 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).
-
Incubation: Incubate the plate for a duration sufficient to induce significant cell death in the control wells (e.g., 24-48 hours).
-
Cell Viability Measurement: Assess cell viability by measuring ATP levels using a commercially available kit, such as the CellTiter-Glo Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.
In Vivo Mouse Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
This in vivo model is used to evaluate the efficacy of a RIPK3 inhibitor in a systemic inflammatory disease context.
Protocol:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for at least one week before the experiment.
-
Compound Administration: Administer the RIPK3 inhibitor (e.g., Zharp-99) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection).
-
Induction of SIRS: After a specified pre-treatment time (e.g., 30 minutes to 1 hour), induce SIRS by injecting a lethal dose of TNF-α.
-
Monitoring:
-
Monitor the survival of the mice over a defined period (e.g., 24-48 hours).
-
Measure core body temperature at regular intervals to assess hypothermia.
-
-
Sample Collection and Analysis:
-
At a designated time point (e.g., 4 hours post-TNF-α injection), collect blood samples via cardiac puncture.
-
Prepare serum and measure the levels of pro-inflammatory cytokines, such as IL-6, using an ELISA kit.
-
Visualizing Experimental Workflows
Clear and concise diagrams of experimental workflows are essential for reproducibility and understanding.
Caption: A typical workflow for Western blot analysis.
Conclusion
Novel RIPK3 inhibitors like this compound and Zharp-99 are powerful chemical probes for investigating the fundamental mechanisms of necroptosis and inflammation. Their high potency and increasing selectivity enable researchers to modulate the RIPK3 signaling pathway with greater precision. The data and protocols presented in this technical guide are intended to facilitate the effective use of these inhibitors in basic research, ultimately contributing to a deeper understanding of RIPK3-mediated pathologies and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK3 in cell death and inflammation: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of potent RIPK3 inhibitors to attenuate necroptosis and inflammation in mouse traumatic brain injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK3 Inhibitor, GSKʹ872 - CAS 1346546-69-7 - Calbiochem | 530389 [merckmillipore.com]
- 9. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
Methodological & Application
Application Notes and Protocols for Ripk3-IN-1 in Mouse Models of Systemic Inflammatory Response Syndrome (SIRS)
A Note on "Ripk3-IN-1": Extensive literature searches did not yield specific in vivo data, including dosage and administration protocols, for a compound designated "this compound" in mouse models of Systemic Inflammatory Response Syndrome (SIRS) or other inflammatory conditions. Therefore, this document provides a representative protocol based on published data for other potent and selective RIPK3 inhibitors, such as Zharp-99 and GSK'872, which have been successfully used in murine models of systemic inflammation.[1][2] Researchers should adapt this generalized protocol based on the specific physicochemical properties of their chosen RIPK3 inhibitor.
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical mediator of necroptosis, a form of programmed necrotic cell death that plays a significant role in the inflammatory response.[1] In the context of SIRS, a life-threatening condition characterized by a dysregulated systemic inflammatory response, the activation of the RIPK3 signaling pathway can lead to excessive cell death, the release of damage-associated molecular patterns (DAMPs), and a subsequent cytokine storm, all of which contribute to organ damage and mortality. Inhibition of RIPK3 kinase activity presents a promising therapeutic strategy to mitigate the pathological consequences of SIRS.
Mechanism of Action
RIPK3 is a serine/threonine kinase that, upon activation by stimuli such as tumor necrosis factor (TNF), forms a complex with RIPK1 known as the necrosome.[1] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, inducing membrane rupture and cell death. RIPK3 inhibitors act by blocking the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and the subsequent necroptotic cell death and inflammation.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies using RIPK3 inhibitors in mouse models of systemic inflammation.
| Parameter | Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Survival Rate | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Significantly increased survival | [1] |
| Body Temperature | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Ameliorated hypothermia | [1] |
| Serum IL-6 | TNF-induced SIRS | Zharp-99 (5 mg/kg, i.p.) | Vehicle | Reduced levels of IL-6 | [1] |
| p-RIPK3/Total RIPK3 | LPS-induced Inflammation | GSK'872 (2 mg/kg, i.p.) | Vehicle | Decreased ratio in hippocampus | [2] |
| p-MLKL/Total MLKL | LPS-induced Inflammation | GSK'872 (2 mg/kg, i.p.) | Vehicle | Decreased ratio in hippocampus | [2] |
Experimental Protocols
Protocol 1: TNF-α-Induced SIRS Model
This protocol is based on the use of the RIPK3 inhibitor Zharp-99.[1]
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)
-
RIPK3 Inhibitor (e.g., Zharp-99)
-
Vehicle solution (e.g., sterile PBS with 40% PEG400)[1]
-
Mouse TNF-α (recombinant)
-
Sterile PBS
-
Syringes and needles for injection (intraperitoneal and intravenous)
-
Rectal thermometer for monitoring body temperature
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Inhibitor Preparation: Prepare the RIPK3 inhibitor solution. For example, dilute Zharp-99 in sterile PBS containing 40% PEG400 to a final concentration for a 5 mg/kg dosage.[1] Prepare a vehicle-only solution for the control group.
-
Inhibitor Administration: Administer the RIPK3 inhibitor (5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
SIRS Induction: 15 minutes after the inhibitor/vehicle administration, induce SIRS by intravenous (i.v.) injection of mouse TNF-α (6.5 μ g/mouse ) via the tail vein.[1]
-
Monitoring:
-
Monitor the survival of the mice for up to 60 hours post-TNF-α injection.[1]
-
Measure rectal body temperature at regular intervals (e.g., every 2 hours for the first 12 hours, then every 6 hours).
-
-
Sample Collection: At a predetermined time point (e.g., 4 hours post-TNF-α challenge), blood can be collected via cardiac puncture for serum analysis of inflammatory cytokines (e.g., IL-6) by ELISA.[1]
Protocol 2: LPS-Induced Systemic Inflammation Model
This protocol is based on the use of the RIPK3 inhibitor GSK'872.[2]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
RIPK3 Inhibitor (e.g., GSK'872)
-
Vehicle solution (e.g., 0.25% DMSO in sterile saline)[2]
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Syringes and needles for injection (intraperitoneal)
Procedure:
-
Animal Acclimatization: Acclimate mice to the housing conditions for at least one week prior to experimentation.
-
Inhibitor Preparation: Prepare the RIPK3 inhibitor solution. For instance, dissolve GSK'872 in a vehicle of 0.25% DMSO in sterile saline to achieve a final concentration for a 2 mg/kg dosage.[2] Prepare a vehicle-only solution for the control group.
-
Inhibitor Administration: Administer the RIPK3 inhibitor (2 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[2]
-
SIRS Induction: 1 hour after the inhibitor/vehicle administration, induce systemic inflammation by i.p. injection of LPS (4 mg/kg).[2]
-
Monitoring and Sample Collection:
Visualizations
RIPK3 Signaling Pathway in Necroptosis
Caption: RIPK3 signaling pathway leading to necroptosis and inflammation.
Experimental Workflow for Testing RIPK3 Inhibitor in a Mouse SIRS Model
Caption: Workflow for evaluating a RIPK3 inhibitor in a mouse model of SIRS.
References
Application of Ripk3-IN-1 in Neurodegenerative Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical regulator of necroptosis, a form of programmed cell death implicated in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).[1][2][3] The inhibition of RIPK3 presents a promising therapeutic strategy to mitigate neuronal loss and neuroinflammation associated with these conditions. This document provides detailed application notes and protocols for the use of Ripk3-IN-1, a potent RIPK3 inhibitor, in neurodegenerative disease research. For comparative purposes and broader application, information on the widely used RIPK3 inhibitor, GSK'872, is also included.
This compound: A Potent Inhibitor of RIPK3
This compound is a type II DFG-out inhibitor of RIPK3 with high potency.[4] Understanding its characteristics is crucial for its effective application in research.
Table 1: Inhibitor Properties
| Inhibitor | Target | IC50 | Secondary Targets |
| This compound | RIPK3 | 9.1 nM[4] | RIPK1 (>5.5 µM), c-Met (1.1 µM), ABL (0.37 µM), BRAF/V599E (0.15 µM), MAP4K3 (0.012 µM), SRC (0.075 µM)[4] |
| GSK'872 | RIPK3 | 1.3 nM (kinase activity)[5][6] | Minimal cross-reactivity against a panel of 300 kinases[7] |
Signaling Pathways of RIPK3 in Neurons
RIPK3 participates in complex signaling pathways that can lead to either neuronal death or survival, depending on the cellular context.
The Canonical Necroptosis Pathway
In many neurodegenerative models, the accumulation of pathological proteins (e.g., α-synuclein, Aβ oligomers) or exposure to neurotoxins can trigger the formation of the necrosome, a complex of RIPK1 and RIPK3.[2][3] This leads to the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), which oligomerizes and translocates to the plasma membrane, causing cell lysis and neuroinflammation.[8]
A Neuroprotective Role of RIPK3
Conversely, in the context of certain viral infections of the central nervous system, RIPK3 has been shown to play a neuroprotective role independent of its cell-death-inducing function.[9] In this pathway, RIPK3 activates Ca2+/calmodulin-dependent protein kinase II (CaMKII), which in turn phosphorylates the transcription factor CREB. This leads to the expression of genes that suppress neuronal excitotoxicity.[9]
Experimental Protocols
Detailed methodologies for key experiments in neurodegenerative disease models are provided below.
MPTP-Induced Mouse Model of Parkinson's Disease
This model recapitulates the loss of dopaminergic neurons observed in Parkinson's disease.
Workflow:
Protocol:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions before the experiment.
-
MPTP Induction: Prepare a solution of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in sterile saline. Administer MPTP intraperitoneally (i.p.) at a dose of 30 mg/kg body weight once a day for 5 consecutive days.[10]
-
Inhibitor Treatment:
-
Prepare this compound or GSK'872 in a suitable vehicle (e.g., DMSO and saline).
-
Administer the inhibitor at the desired dose and route (e.g., i.p. or oral gavage) starting before or concurrently with MPTP administration and continuing for the duration of the study.
-
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test or pole test to assess motor coordination and function.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue. Process the substantia nigra and striatum for immunohistochemistry (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss) and Western blotting (e.g., to measure levels of p-RIPK3 and p-MLKL).[11]
Aβ Oligomer-Induced Mouse Model of Alzheimer's Disease
This model is used to study the effects of amyloid-beta oligomers, a key pathological hallmark of Alzheimer's disease.
Protocol:
-
Animals: Use wild-type mice (e.g., C57BL/6).
-
Aβ Oligomer Preparation: Prepare Aβ oligomers from synthetic Aβ42 peptides according to established protocols.
-
Intracerebroventricular (ICV) Injection: Anesthetize the mice and stereotactically inject Aβ oligomers into the cerebral ventricles.
-
Inhibitor Treatment: Administer this compound or GSK'872 (e.g., via i.p. injection) at a predetermined dosage schedule, starting before or after the Aβ oligomer injection.
-
Cognitive Assessment: Perform memory tests such as the Barnes maze or Morris water maze to evaluate spatial learning and memory.
-
Histological and Biochemical Analysis: After the behavioral testing, collect brain tissue to assess neurodegeneration (e.g., with Fluoro-Jade C staining), necroptosis markers (p-MLKL), and neuroinflammation.
Barnes Maze for Spatial Learning and Memory
The Barnes maze is a less stressful alternative to the Morris water maze for assessing spatial memory in rodents.
Protocol:
-
Apparatus: A circular platform with holes around the periphery, one of which leads to an escape box. The maze should be placed in a room with distinct visual cues.
-
Habituation (Day 1): Place the mouse in the center of the maze and gently guide it to the escape hole. Allow the mouse to remain in the escape box for a short period.
-
Training (Days 2-4):
-
Place the mouse in the center of the maze under aversive stimuli (bright light and/or white noise).
-
Allow the mouse to explore the maze and find the escape hole.
-
Record the latency to find the escape hole and the number of errors (poking into incorrect holes).
-
Conduct multiple trials per day with an inter-trial interval.[12][13][14]
-
-
Probe Trial (Day 5):
-
Remove the escape box.
-
Place the mouse on the maze and record its movement for a set period.
-
Analyze the time spent in the target quadrant (where the escape box was located) and the number of pokes into the target hole versus other holes.[15]
-
Quantitative Data
The following tables summarize key quantitative data from studies using RIPK3 inhibitors.
Table 2: In Vitro Efficacy of RIPK3 Inhibitors
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| This compound | - | Kinase Assay | IC50 | 9.1 nM[4] |
| GSK'872 | HT-29 | TNF-induced necroptosis | Cell Viability | Dose-dependent protection[7] |
| GSK'872 | R28 | Glutamate-induced necroptosis | Cell Viability | Peaked at 40 µM[16] |
Table 3: In Vivo Observations in Neurodegenerative Disease Models
| Disease Model | Animal | Treatment | Key Findings |
| Parkinson's Disease (MPTP) | Mouse | GSK'872 | Rescued motor impairment; Inhibited dopaminergic cell death; Reduced p-RIPK3 and p-MLKL levels.[11] |
| Alzheimer's Disease (Aβo) | Mouse | GSK'872 | Reduced neurodegeneration; Attenuated memory impairment. |
| ALS (SOD1G93A) | Mouse | Ripk3 deletion | Protected motor neurons from toxicity in vitro, but no in vivo benefit.[17][18] |
Conclusion
This compound and other RIPK3 inhibitors are valuable tools for investigating the role of necroptosis in neurodegenerative diseases. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at understanding disease mechanisms and evaluating potential therapeutic interventions. Careful consideration of the specific research question and model system is essential for the successful application of these compounds. The dual role of RIPK3 in both promoting cell death and, in some contexts, offering neuroprotection, highlights the complexity of this signaling pathway and warrants further investigation.
References
- 1. Roles of RIPK3 in necroptosis, cell signaling, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK-872 | RIP kinase | TargetMol [targetmol.com]
- 7. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. RIPK3 promotes neuronal survival by suppressing excitatory neurotransmission during CNS viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Rhein alleviates MPTP-induced Parkinson’s disease by suppressing neuroinflammation via MAPK/IκB pathway [frontiersin.org]
- 11. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. A Shortened Barnes Maze Protocol Reveals Memory Deficits at 4-Months of Age in the Triple-Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Barnes Maze Procedure for Spatial Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deletion of Ripk3 Prevents Motor Neuron Death In Vitro but not In Vivo | eNeuro [eneuro.org]
- 18. Deletion of Ripk3 Prevents Motor Neuron Death In Vitro but not In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Ripk3-IN-1 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ripk3-IN-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), in cancer cell line studies. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the investigation of necroptosis and its role in cancer biology.
Introduction to this compound
This compound is a type II DFG-out inhibitor of RIPK3 with a high degree of selectivity. RIPK3 is a key serine/threonine kinase that plays a central role in the execution of necroptosis, a form of regulated necrotic cell death. In the context of cancer, the role of RIPK3 and necroptosis is complex, with evidence suggesting both tumor-promoting and tumor-suppressing functions. Many cancer cell lines exhibit downregulated or silenced RIPK3 expression, which allows them to evade this form of cell death. This compound serves as a critical tool to probe the functional consequences of RIPK3 inhibition in various cancer models.
Mechanism of Action
This compound specifically targets the kinase activity of RIPK3. The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor (TNF), which, in the absence of active caspase-8, leads to the formation of a protein complex called the necrosome. Within the necrosome, RIPK1 and RIPK3 interact and auto-phosphorylate, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. This compound, by inhibiting the kinase activity of RIPK3, prevents the phosphorylation of MLKL and thereby blocks the execution of necroptosis.
Signaling Pathway of Necroptosis and Inhibition by this compound
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound and its effects in cancer cell line studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Source |
| RIPK3 | 9.1 | [1] |
| RIPK1 | 5,500 | [1] |
| RIPK2 | >10,000 | [1] |
| c-Met | 1,100 | [1] |
| ABL | 370 | [1] |
| BRAF (V599E) | 150 | [1] |
| MAP4K3 | 12 | [1] |
| SRC | 75 | [1] |
Table 2: Effective Concentrations of RIPK3 Inhibitors in Cancer Cell Line Models
| Cell Line | Cancer Type | Necroptosis Induction Stimuli | Inhibitor | Effective Concentration | Observed Effect | Source |
| HT-29 | Human Colorectal Adenocarcinoma | TNF-α (30 ng/mL), SM-164 (1 µM), z-VAD-fmk (20 µM) | HG-9-91-01 (a RIPK3 inhibitor) | 5 µM | Inhibition of necroptosis | [1] |
| L929 | Mouse Fibrosarcoma | TNF-α (30 ng/mL), z-VAD-fmk (20 µM) | HG-9-91-01 (a RIPK3 inhibitor) | 5 µM | Inhibition of necroptosis | [1] |
| HT-29 | Human Colorectal Adenocarcinoma | TNF-α (40 ng/mL), Smac mimetic (100 nM), z-VAD-fmk (20 µM) | Zharp-99 (a RIPK3 inhibitor) | Pre-treatment for 2h | Abolished phosphorylation of RIPK3 and MLKL | [2] |
| HT-29 | Human Colorectal Adenocarcinoma | TNF-α, z-VAD-fmk, LBW242 | GSK'840 | 3 µM | Blocked necroptosis | [3] |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound in cancer cell line studies.
Protocol 1: Induction of Necroptosis and Inhibition by this compound in HT-29 Cells
This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for studying this compound's effect on necroptosis.
Materials:
-
HT-29 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Human TNF-α
-
Smac mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO (vehicle control) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (e.g., 30-100 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).
-
Incubation: Incubate the cells for a specified period (e.g., 8-24 hours).
-
Cell Viability Assessment:
-
CellTiter-Glo® Assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
-
LDH Release Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium as a marker of cell lysis, following the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of Necroptosis Pathway Proteins
This protocol details the detection of key necroptosis-related proteins and their phosphorylation status by Western blotting.
Materials:
-
Treated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-RIPK3, anti-phospho-RIPK3 (Thr231/Ser232), anti-MLKL, anti-phospho-MLKL (Ser358), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Cell Lysis: After treatment as described in Protocol 1, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
Protocol 3: Immunofluorescence Staining for MLKL Translocation
This protocol allows for the visualization of MLKL oligomerization and translocation to the plasma membrane, a key event in necroptosis.
Materials:
-
Cells grown on coverslips and treated as in Protocol 1
-
4% Paraformaldehyde (PFA)
-
0.3% Triton™ X-100 in PBS
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibody: anti-MLKL
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation and Permeabilization: After treatment, wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.3% Triton™ X-100 for 10 minutes.
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining: Incubate with the primary anti-MLKL antibody overnight at 4°C. The next day, wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Stain the nuclei with DAPI for 5 minutes, wash, and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Look for the translocation of MLKL from the cytoplasm to form puncta at the plasma membrane in necroptotic cells, and the inhibition of this process by this compound.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the role of RIPK3-mediated necroptosis in cancer. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding the therapeutic potential of targeting this cell death pathway. Careful optimization of inhibitor concentrations and treatment times for specific cancer cell lines is recommended for robust and reproducible results.
References
- 1. Salt-inducible kinases inhibitor HG-9-91-01 targets RIPK3 kinase activity to alleviate necroptosis-mediated inflammatory injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 3. Differential roles of RIPK1 and RIPK3 in TNF-induced necroptosis and chemotherapeutic agent-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Ripk3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Receptor-Interacting Protein Kinase 3 (RIPK3) is a critical serine/threonine kinase that functions as a central regulator of necroptosis, a form of programmed, inflammatory cell death.[1][2] Unlike apoptosis, necroptosis is characterized by cell lysis and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response.[1] The signaling cascade is typically initiated by stimuli such as TNF-α, leading to the formation of a "necrosome" complex involving RIPK1 and RIPK3.[1][2][3] Within this complex, RIPK3 becomes activated and phosphorylates its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1][2][3] Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, disrupting its integrity and leading to cell death.[2][3]
Given its role in inflammation and cell death, RIPK3 has emerged as a significant therapeutic target in a range of pathologies, including inflammatory diseases and cancer.[1][4] Ripk3-IN-1 is a chemical inhibitor designed to target the kinase activity of RIPK3, thereby blocking the necroptotic pathway. In vivo imaging techniques provide a powerful, non-invasive means to visualize and quantify the effects of this compound on disease progression, cell death dynamics, and therapeutic efficacy in real-time within a living organism.
These notes provide an overview of the applications and detailed protocols for utilizing in vivo imaging in conjunction with this compound treatment.
Signaling Pathway of RIPK3-Mediated Necroptosis
The following diagram illustrates the canonical necroptosis signaling pathway initiated by TNF-α. Under conditions where caspase-8 is inhibited, the pathway shifts from apoptosis to necroptosis. This compound acts by inhibiting the kinase activity of RIPK3, preventing the phosphorylation of MLKL and subsequent cell death.
Application Notes
In vivo imaging in studies involving this compound can be applied to:
-
Oncology: To assess the role of necroptosis in tumor progression and metastasis. Inhibition of RIPK3 by this compound can be monitored to determine its effect on tumor growth, viability, and the tumor microenvironment. For instance, in a syngeneic tumor model of metastasis, the loss of RIPK3 in the tumor microenvironment reduced the number of lung tumor nodules.[5]
-
Inflammatory Diseases: To visualize and quantify the reduction of inflammation in models of diseases like ischemia-reperfusion injury, where necroptosis is a known contributor to tissue damage.[6][7]
-
Immunotherapy: To study how the modulation of necroptosis by this compound affects anti-tumor immune responses. Necroptotic cell death is considered immunogenic, and its inhibition may alter the efficacy of treatments like immune checkpoint inhibitors.[8]
-
Pharmacokinetics and Pharmacodynamics (PK/PD): To track the biodistribution of labeled this compound or to measure the downstream effects of the inhibitor on target engagement in real-time, for example, by imaging a reporter of necroptosis.
Choice of Imaging Modality:
-
Bioluminescence Imaging (BLI): Highly sensitive technique ideal for tracking tumor cells engineered to express luciferase. It is excellent for monitoring changes in tumor burden over time in response to this compound treatment.
-
Fluorescence Imaging (FLI): Versatile for tracking fluorescently labeled cells, antibodies, or specific probes that report on biological processes like cell death (e.g., Annexin V for apoptosis, or probes for membrane permeability).
-
Positron Emission Tomography (PET): Offers high sensitivity and quantitative data for imaging metabolic activity (e.g., with ¹⁸F-FDG) or specific molecular targets using radiolabeled probes.
Quantitative Data Summary
While specific quantitative data for this compound is limited in publicly available literature, data from genetic models where Ripk3 is knocked out or inhibited provide a strong proxy for the expected effects of a potent and specific inhibitor.
| Parameter Measured | Animal Model | Imaging/Measurement Technique | Key Finding | Reference |
| Tumor Growth | C57BL/6J mice with B16 melanoma | Caliper Measurement | RIPK3-deficient tumors showed diminished growth control and poor survival in response to anti-PD-1 and anti-CTLA-4 immunotherapy. | [8] |
| Lung Metastasis | C57BL/6 mice with B16-F10 melanoma | Nodule count post-mortem | Loss of RIPK3 in the tumor microenvironment reduced the number of lung tumor nodules by 46%. | [5] |
| Systemic Inflammation | A20-deficient mice | Survival Analysis | RIPK3 deficiency ameliorated systemic inflammation and delayed lethality. | [6][9] |
| Kidney Injury | Mouse model of Ischemia-Reperfusion Injury | Plasma Creatinine and Urea | Ripk3 knockout mice were protected from kidney injury, showing significantly lower plasma creatinine and urea levels compared to wild-type. | [7] |
| Myocardial Infarction | Mouse model of Myocardial Infarction | Histological Analysis | RIPK3 deficiency was shown to be beneficial in a mouse model of myocardial infarction. | [6] |
Experimental Protocols
The following protocols are generalized for mouse models and should be adapted based on the specific experimental setup, cell line, and imaging system.
Protocol 1: In Vivo Bioluminescence Imaging to Monitor Tumor Growth
This protocol describes how to monitor the effect of this compound on the growth of luciferase-expressing tumors.
Detailed Methodology:
-
Animal Model and Cell Line:
-
Use an appropriate mouse strain (e.g., C57BL/6 for syngeneic models).
-
Culture tumor cells (e.g., B16 melanoma, CT26 colon carcinoma) that have been stably transfected with a luciferase reporter gene (e.g., Firefly Luciferase).
-
Implant cells subcutaneously or orthotopically into the mice. For subcutaneous models, inject 1 x 10⁶ cells in 100 µL of sterile PBS.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth using calipers.
-
Once tumors reach a predetermined size (e.g., 5-7 mm in diameter), randomize the animals into control (vehicle) and treatment (this compound) groups.
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose, 5% DMSO in saline) and administer according to the desired dosing regimen.
-
-
Bioluminescence Imaging Procedure:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Inject D-Luciferin substrate intraperitoneally (i.p.) at a dose of 150 mg/kg body weight.
-
Wait for the peak signal window (typically 10-15 minutes post-injection). This should be determined empirically for each model.
-
Place the animal in the imaging chamber of a system like an IVIS Spectrum.
-
Acquire images with an exposure time ranging from 1 second to 1 minute, depending on signal intensity.
-
Maintain anesthesia and body temperature throughout the imaging session.
-
-
Data Analysis:
-
Use the accompanying software (e.g., Living Image) to draw a region of interest (ROI) around the tumor signal.
-
Quantify the signal as total flux (photons/second).
-
Plot the average bioluminescence signal for each group over time to assess the therapeutic effect of this compound.
-
Protocol 2: In Vivo Fluorescence Imaging to Detect Cell Death
This protocol uses a fluorescent probe to detect necroptotic cell death in a tumor model following treatment with this compound. It aims to show a decrease in necroptosis-associated signals.
Detailed Methodology:
-
Animal and Tumor Model:
-
Establish tumors as described in Protocol 1. The tumor cells may express a constitutive fluorescent protein (e.g., GFP, mCherry) to facilitate tumor localization.
-
-
Induction of Necroptosis and Treatment:
-
To robustly measure the inhibitory effect of this compound, necroptosis can be acutely induced. This is often achieved by intratumoral or systemic administration of a combination of TNF-α and a pan-caspase inhibitor like zVAD-fmk.
-
Administer this compound or vehicle prior to or concurrently with the necroptosis-inducing stimulus.
-
-
Fluorescent Probe for Cell Death:
-
Select a probe that detects loss of membrane integrity, a hallmark of necroptosis. Propidium Iodide (PI) is a classic example, but several near-infrared (NIR) probes with better tissue penetration are commercially available.
-
Inject the probe intravenously (i.v.) via the tail vein. Allow time for circulation and accumulation in target tissues (typically 30 minutes to a few hours, depending on the probe).
-
-
Fluorescence Imaging Procedure:
-
Anesthetize the animal and place it in the imaging system.
-
Select the appropriate excitation and emission filters for your chosen fluorescent probe.
-
Acquire a white light or photographic image for anatomical reference, followed by the fluorescence image.
-
It is crucial to also image untreated animals to establish the background autofluorescence level.
-
-
Data Analysis and Validation:
-
Define an ROI over the tumor area and quantify the mean fluorescence intensity.
-
A significant decrease in fluorescence in the this compound treated group compared to the vehicle group would indicate successful inhibition of necroptosis.
-
After the final imaging session, tumors can be excised, fixed, and sectioned for immunohistochemical analysis using antibodies against markers of necroptosis, such as phosphorylated MLKL, to validate the imaging findings.
-
References
- 1. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIPK1/RIPK3 promotes vascular permeability to allow tumor cell extravasation independent of its necroptotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflammation and tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Combined Knockout of RIPK3 and MLKL Reveals Unexpected Outcome in Tissue Injury and Inflammation [frontiersin.org]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. RIPK3 deficiency or catalytically inactive RIPK1 provides greater benefit than MLKL deficiency in mouse models of inflammation and tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting p-RIPK3 by Western Blot Following Ripk3-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the detection of phosphorylated Receptor-Interacting Protein Kinase 3 (p-RIPK3) by Western blot in cell cultures treated with the RIPK3 inhibitor, Ripk3-IN-1. This protocol is designed to assess the efficacy of this compound in blocking the necroptotic signaling pathway.
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in various inflammatory diseases and pathological conditions. A key step in the necroptosis pathway is the phosphorylation and activation of RIPK3. This activation is a critical event that leads to the recruitment and phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.[1] Therefore, the inhibition of RIPK3 phosphorylation is a primary target for therapeutic intervention. This compound is a potent and selective inhibitor of RIPK3 kinase activity. This protocol details the methodology to induce necroptosis, treat cells with this compound, and subsequently detect the levels of phosphorylated RIPK3 using Western blotting.
Signaling Pathway
The diagram below illustrates the central role of RIPK3 in the necroptosis signaling cascade and the inhibitory action of this compound. Under necroptotic stimuli, such as TNF-α in the presence of a SMAC mimetic and a caspase inhibitor, RIPK1 and RIPK3 are recruited into a complex called the necrosome. This proximity leads to the autophosphorylation and activation of RIPK3. Activated p-RIPK3 then phosphorylates MLKL, leading to its oligomerization, translocation to the plasma membrane, and eventual cell death. This compound directly inhibits the kinase activity of RIPK3, thereby preventing its autophosphorylation and the subsequent downstream signaling events.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps of the experimental procedure, from cell culture and treatment to the final analysis of p-RIPK3 levels by Western blot.
Caption: Experimental workflow for Western blot analysis of p-RIPK3.
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for the key reagents used in this protocol. Optimization may be required depending on the specific cell line and experimental conditions.
Table 1: Reagent Concentrations for Necroptosis Induction and Inhibition
| Reagent | Cell Line | Recommended Concentration | Incubation Time |
| TNF-α (human) | HT-29 | 20-40 ng/mL | 4-8 hours |
| TNF-α (mouse) | L929 | 20-40 ng/mL | 3-4 hours |
| SMAC mimetic (e.g., SM-164) | HT-29, L929 | 100 nM | Co-incubation with TNF-α |
| Caspase Inhibitor (Z-VAD-fmk) | HT-29, L929 | 20 µM | 30 min pre-incubation |
| This compound (or GSK'872 as a proxy) | Various | 1-10 µM (optimization recommended) | 1-2 hours pre-incubation |
Table 2: Antibody Dilutions for Western Blotting
| Antibody | Host | Recommended Dilution | Supplier Example |
| Phospho-RIPK3 (Ser227) (for human) | Rabbit | 1:1000 | Cell Signaling Technology #93654 |
| Phospho-RIPK3 (Thr231/Ser232) (for mouse) | Rabbit | 1:1000 | Cell Signaling Technology #91702 |
| Total RIPK3 | Rabbit | 1:1000 | Cell Signaling Technology #15828 |
| β-Actin (Loading Control) | Rabbit | 1:1000 | Cell Signaling Technology #8457 |
| Anti-rabbit IgG, HRP-linked | Goat | 1:2000 - 1:5000 | Varies by supplier |
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human colorectal adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929).
-
Cell Culture Medium: McCoy's 5A for HT-29, DMEM for L929, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Necroptosis Inducers:
-
Human or mouse TNF-α
-
SMAC mimetic (e.g., SM-164)
-
Pan-caspase inhibitor (e.g., Z-VAD-fmk)
-
-
RIPK3 Inhibitor: this compound (or GSK'872)
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, running buffer.
-
Protein Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Antibodies: Primary and secondary antibodies as listed in Table 2.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
Procedure
-
Cell Culture and Plating:
-
Culture cells in a 37°C incubator with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Cell Treatment:
-
Pre-treat the cells with the desired concentration of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Add the caspase inhibitor (e.g., Z-VAD-fmk) to a final concentration of 20 µM and incubate for 30 minutes.
-
Induce necroptosis by adding TNF-α and a SMAC mimetic at the concentrations and for the duration specified in Table 1.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add 100-150 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-RIPK3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed for total RIPK3 and a loading control like β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-RIPK3 signal to the total RIPK3 or loading control signal.
-
Expected Results
In cells treated with necroptosis inducers, a clear band corresponding to the molecular weight of p-RIPK3 should be detected. Pre-treatment with an effective concentration of this compound is expected to significantly reduce or completely abolish the p-RIPK3 signal, demonstrating the inhibitory activity of the compound. Total RIPK3 levels should remain relatively constant across all treatment groups.
References
Application Notes and Protocols: Flow Cytometry Analysis of Necroptosis with Ripk3-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of necroptosis using the specific RIPK3 inhibitor, Ripk3-IN-1, by flow cytometry. This guide is intended for professionals in research and drug development investigating necroptotic cell death pathways.
Introduction to Necroptosis and this compound
Necroptosis is a regulated form of necrosis, or inflammatory cell death, that is implicated in various physiological and pathological processes, including inflammation and the response to pathogens.[1][2][3] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5][6] Upon induction by stimuli such as Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome.[1][7] This leads to the phosphorylation and activation of RIPK3, which in turn phosphorylates MLKL.[6][8][9] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and ultimately cell death.[4][6][9]
This compound is a potent and specific inhibitor of RIPK3 kinase activity. By blocking the phosphorylation of MLKL by RIPK3, this compound effectively inhibits the execution of necroptosis. This makes it a valuable tool for studying the role of RIPK3 in necroptosis and for investigating the therapeutic potential of targeting this pathway.
Key Concepts in Flow Cytometry Analysis of Necroptosis
Flow cytometry is a powerful technique for the single-cell analysis of cell death pathways.[10][11][12][13] When analyzing necroptosis, several key parameters can be measured:
-
Plasma Membrane Integrity: Necroptotic cells lose their plasma membrane integrity.[13] This can be assessed using cell-impermeant DNA dyes such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD).[11][12]
-
Apoptosis Exclusion: To distinguish necroptosis from apoptosis, it is crucial to include markers for apoptosis, such as Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, or antibodies against cleaved caspases (e.g., active Caspase-3).[11][14][15][16]
-
Necroptosis-Specific Markers: The upregulation of RIPK3 expression can be used as a marker for cells undergoing necroptosis.[14][15][16]
Experimental Protocol: Quantifying Necroptosis Inhibition by this compound
This protocol describes the induction of necroptosis in a cell line (e.g., HT-29 or Jurkat cells) and the assessment of the inhibitory effect of this compound using flow cytometry.
Materials:
-
Cell line susceptible to necroptosis (e.g., human colorectal adenocarcinoma HT-29 cells or human T-lymphocyte Jurkat cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements (10% FBS, 1% Penicillin-Streptomycin)
-
TNF-α (Tumor Necrosis Factor-alpha), human or mouse as appropriate
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
Necrostatin-1 (optional, as a positive control for necroptosis inhibition)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment with Inhibitors:
-
Prepare working solutions of this compound and other inhibitors (e.g., Necrostatin-1) in cell culture medium. A typical concentration range for this compound is 1-10 µM. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the inhibitors.
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Necroptosis:
-
Prepare a cocktail of necroptosis-inducing agents in cell culture medium. For HT-29 cells, a common combination is TNF-α (100 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM). The z-VAD-FMK is included to inhibit apoptosis and channel the cell death towards necroptosis.
-
Add the induction cocktail to the wells already containing the inhibitors.
-
Set up the following control wells:
-
Untreated cells (negative control)
-
Cells treated with the induction cocktail and vehicle (positive control for necroptosis)
-
Cells treated with the induction cocktail and a known necroptosis inhibitor like Necrostatin-1 (positive control for inhibition)
-
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically for the specific cell line and experimental conditions.
-
Cell Harvesting and Staining:
-
Carefully collect the cells, including any detached cells in the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Acquire at least 10,000 events per sample.
-
Set up appropriate gates to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+ and Annexin V-/PI+) populations. Necroptotic cells will be primarily in the PI+ population.
-
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table for easy comparison of the effects of different treatments.
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necroptotic Cells (PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.3 | 2.3 ± 0.4 |
| Necroptosis Induction Cocktail + Vehicle | 20.5 ± 3.5 | 5.1 ± 1.2 | 10.3 ± 2.0 | 64.1 ± 4.2 |
| Cocktail + this compound (1 µM) | 45.8 ± 4.1 | 4.8 ± 0.9 | 8.5 ± 1.5 | 40.9 ± 3.8 |
| Cocktail + this compound (5 µM) | 75.3 ± 5.2 | 3.2 ± 0.7 | 5.4 ± 1.1 | 16.1 ± 2.5 |
| Cocktail + this compound (10 µM) | 88.9 ± 3.8 | 2.9 ± 0.6 | 3.1 ± 0.8 | 5.1 ± 1.3 |
| Cocktail + Necrostatin-1 (30 µM) | 85.4 ± 4.5 | 3.5 ± 0.8 | 4.2 ± 0.9 | 6.9 ± 1.5 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line, experimental conditions, and the specific this compound compound used.
Visualizations
Necroptosis Signaling Pathway
Caption: The necroptosis signaling pathway initiated by TNFα, leading to the formation of the necrosome and subsequent cell death. This compound specifically inhibits the kinase activity of RIPK3.
Experimental Workflow for Flow Cytometry Analysis
Caption: A streamlined workflow for the flow cytometric analysis of necroptosis inhibition by this compound.
Conclusion
This application note provides a comprehensive protocol for the use of this compound in the study of necroptosis by flow cytometry. By following this detailed methodology, researchers can effectively quantify the inhibitory effect of this compound on necroptotic cell death, enabling further investigation into the therapeutic potential of targeting the RIPK3 pathway in various diseases. The provided diagrams and data table structure offer a clear framework for experimental design and data presentation.
References
- 1. Necroptosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 2. bioradiations.com [bioradiations.com]
- 3. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis: Fifty shades of RIPKs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 Ways To Measure Cell Death With Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 11. agilent.com [agilent.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Flow cytometry in the study of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 15. A Flow Cytometric Immunophenotyping Approach to the Detection of Regulated Cell Death Processes [immunologyresearchjournal.com]
- 16. Simultaneous flow cytometric immunophenotyping of necroptosis, apoptosis and RIP1-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ripk3-IN-1 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ripk3-IN-1, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a type II DFG-out inhibitor of RIPK3 kinase. It binds to the ATP-binding pocket of RIPK3 in its inactive conformation, preventing the kinase from becoming active and phosphorylating its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). This inhibition effectively blocks the execution of necroptosis.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For most cell-based assays, a starting concentration range of 10 nM to 1 µM is recommended. The IC50 of this compound for RIPK3 is 9.1 nM[1]. However, the optimal concentration will depend on the specific cell type, treatment duration, and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. It is crucial to use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can significantly impact the solubility of the product[1]. Store the stock solution in aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. To avoid precipitation, it is advisable to perform serial dilutions. For example, to get to a 100 nM working concentration from a 10 mM stock, first dilute to 100 µM in DMSO, and then dilute this intermediate stock 1:1000 in your final culture medium. If you suspect precipitation, gentle warming and sonication can aid dissolution[2].
Q4: What are the known off-target effects of this compound?
A4: While this compound is highly selective for RIPK3, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects, especially when using concentrations significantly above the IC50 for RIPK3. Please refer to the data table below for known off-target activities.
Q5: Can this compound induce apoptosis?
A5: Some RIPK3 inhibitors have been reported to induce apoptosis at high concentrations. This is thought to occur because inhibition of RIPK3's kinase activity can sometimes promote the formation of a pro-apoptotic complex involving RIPK1 and Caspase-8. While specific data for this compound is limited, it is a possibility to consider, especially if unexpected cell death is observed that is not characteristic of necroptosis.
Data Presentation
In Vitro Efficacy and Selectivity of this compound
| Target Kinase | IC50 (nM) | Notes |
| RIPK3 | 9.1 | Primary Target |
| MAP4K3 | 12 | High potential for off-target effects at concentrations >100 nM. |
| SRC | 75 | Potential for off-target effects at micromolar concentrations. |
| BRAF (V599E) | 150 | Potential for off-target effects at micromolar concentrations. |
| ABL | 370 | Potential for off-target effects at micromolar concentrations. |
| c-Met | 1,100 | Low potential for off-target effects at typical working concentrations. |
| RIPK1 | 5,500 | Highly selective over RIPK1. |
| RIPK2 | >10,000 | Highly selective over RIPK2. |
Source: Data compiled from MedchemExpress product information[1].
Representative Dose-Response of this compound in a Cellular Necroptosis Assay
| This compound Concentration (nM) | % Inhibition of Necroptosis (Cell Viability) |
| 1 | ~20% |
| 10 | ~55% |
| 50 | ~85% |
| 100 | >95% |
| 500 | >98% |
| 1000 | >98% |
Note: This is a representative dataset based on the known IC50 and typical kinase inhibitor dose-response curves. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes how to induce necroptosis in the human colon adenocarcinoma cell line HT-29 and assess the inhibitory effect of this compound.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo® or similar)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail. A commonly used combination for HT-29 cells is TNF-α (20 ng/mL), a Smac mimetic (1 µM), and z-VAD-fmk (20 µM)[1][3].
-
Treatment: Add the necroptosis induction cocktail to the wells containing the pre-treated cells.
-
Incubation: Incubate the plate for 8-24 hours. The optimal incubation time should be determined empirically.
-
Cell Viability Assessment: After incubation, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the untreated control (100% viability) and the necroptosis-induced control without inhibitor (0% protection). Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50.
Protocol 2: Western Blotting for Phospho-RIPK3 and Phospho-MLKL
This protocol is for detecting the phosphorylation status of RIPK3 and MLKL, key indicators of necrosome activation.
Materials:
-
Treated cells from a 6-well plate format (following a similar treatment as Protocol 1)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK3 (Ser227 for human), anti-phospho-MLKL (Ser358 for human), anti-total RIPK3, anti-total MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. A decrease in the signal for p-RIPK3 and p-MLKL in this compound treated samples indicates successful inhibition.
Protocol 3: Co-Immunoprecipitation of the Necrosome Complex
This protocol provides a method to isolate the RIPK1-RIPK3 necrosome complex to assess the effect of this compound on its formation.
Materials:
-
Treated cells
-
Co-IP Lysis Buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors)
-
Anti-RIPK1 or Anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse the treated cells in Co-IP lysis buffer.
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Add the immunoprecipitating antibody (e.g., anti-RIPK1) to the lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Bead Capture: Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic rack and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads. For Western blotting, elution can be done by resuspending the beads in Laemmli sample buffer and boiling.
-
Analysis: Analyze the eluate by Western blotting using antibodies against RIPK1 and RIPK3. This compound is not expected to disrupt the formation of the necrosome, but it will prevent the phosphorylation events within the complex.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No inhibition of cell death observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low for your cell line. 2. Inhibitor degradation/precipitation: The inhibitor may have degraded or precipitated out of solution. 3. Cell line lacks a functional necroptosis pathway: Some cell lines do not express sufficient levels of RIPK3 to undergo necroptosis. 4. Incorrect necroptosis induction: The stimulus used may not be effectively inducing necroptosis. | 1. Perform a dose-response curve from 1 nM to 10 µM to find the optimal concentration. 2. Prepare fresh dilutions from a new aliquot of stock solution. Ensure proper dissolution in high-quality DMSO. 3. Verify the expression of RIPK1, RIPK3, and MLKL in your cell line by Western blot. HT-29 and L929 cells are known to undergo necroptosis. 4. Ensure the activity of your necroptosis-inducing agents (e.g., TNF-α). Confirm induction by checking for p-MLKL in your positive control. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells at high passage number or in poor health may respond differently. 2. Inhibitor solubility issues: Inconsistent dissolution of this compound can lead to variable effective concentrations. | 1. Use cells within a consistent and low passage number range. Ensure cells are healthy and not overly confluent before treatment. 2. Always prepare fresh working solutions. Use sonication or gentle warming if you suspect precipitation. Visually inspect the solution for any crystals. |
| Unexpected cell death that is not blocked by this compound. | 1. Apoptosis is being induced: The stimulus may be inducing apoptosis in parallel with or instead of necroptosis. 2. Off-target effects: At high concentrations, this compound may inhibit other kinases, leading to toxicity. | 1. Ensure your necroptosis induction cocktail includes a pan-caspase inhibitor like z-VAD-fmk. You can also test for markers of apoptosis like cleaved Caspase-3. 2. Refer to the off-target profile of this compound and lower the concentration to a more selective range (e.g., ≤ 100 nM). |
| No change in total RIPK3 or MLKL levels on Western blot after treatment. | Inhibitors of kinase activity do not typically affect total protein levels. | The primary readout for this compound efficacy is the reduction in the phosphorylated forms of RIPK3 and MLKL (p-RIPK3 and p-MLKL), not the total protein levels. Use phospho-specific antibodies for your Western blot analysis. |
Visualizations
Caption: Canonical Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating this compound efficacy in vitro.
Caption: A logical workflow for troubleshooting failed inhibition of necroptosis experiments.
References
Troubleshooting Ripk3-IN-1 insolubility in cell culture media
Welcome to the technical support center for Ripk3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective type II inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3) with an IC50 of 9.1 nM.[1] RIPK3 is a key serine/threonine kinase involved in the necroptosis pathway, a form of programmed cell death.[1] Upon activation, RIPK3 phosphorylates Mixed Lineage Kinase Domain-Like protein (MLKL), leading to its oligomerization, translocation to the plasma membrane, and subsequent cell death. This compound inhibits the kinase activity of RIPK3, thereby blocking the necroptotic signaling cascade.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1]
Q3: How should I store the this compound stock solution?
A3: For long-term storage, the DMSO stock solution of this compound should be stored at -80°C for up to two years or at -20°C for up to one year.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
A4: To avoid solvent-induced cytotoxicity and to minimize the risk of compound precipitation, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. Many cell lines can tolerate up to 0.5% DMSO, but it is best practice to keep it below 0.2% or even 0.1% if possible. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can serum in the cell culture medium affect the activity and solubility of this compound?
A5: Yes, components of fetal bovine serum (FBS) and other sera can non-specifically bind to small molecule inhibitors, which may reduce the effective concentration of the inhibitor in the medium and can also influence its solubility.[2][3] The extent of this effect can vary depending on the specific inhibitor and the serum concentration.
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
Issue: I observe precipitation or a cloudy appearance in my cell culture medium after adding this compound.
This is a common issue encountered with hydrophobic small molecule inhibitors when they are diluted from a high-concentration DMSO stock into an aqueous-based cell culture medium. The following steps provide a systematic approach to troubleshoot and resolve this problem.
Initial Checks and Best Practices
Before proceeding to more advanced troubleshooting, ensure you are following these best practices:
-
High-Quality DMSO: Use anhydrous, high-purity DMSO to prepare your stock solution. DMSO is hygroscopic and absorbed water can affect the solubility of your compound.
-
Proper Stock Solution Preparation: Ensure your this compound is fully dissolved in DMSO before further dilution. Gentle warming (up to 37°C) or brief sonication can aid in dissolving the compound in the initial stock.
-
Direct Dilution: For preparing your working concentration, add the required volume of the high-concentration DMSO stock directly to your pre-warmed cell culture medium with rapid mixing (e.g., vortexing or pipetting up and down). Avoid making intermediate dilutions in aqueous buffers like PBS, as this is a common step where precipitation occurs.[4]
-
Final DMSO Concentration: As a rule of thumb, maintain the final DMSO concentration in your cell culture medium below 0.5%. Higher concentrations of DMSO can be toxic to cells and can also lead to compound precipitation.
Troubleshooting Workflow
If you continue to experience insolubility issues after following the best practices, use the following workflow to identify and solve the problem.
Quantitative Data Summary
The following table provides a summary of key quantitative data for the preparation and use of this compound.
| Parameter | Value | Notes |
| This compound IC50 (RIPK3) | 9.1 nM | [1] |
| Recommended Stock Solvent | DMSO | [1] |
| Stock Solution Concentration | 1-10 mM | Prepare a high-concentration stock to minimize the volume added to the cell culture. |
| Stock Solution Storage | -80°C (up to 2 years) or -20°C (up to 1 year) | [1] |
| Recommended Final DMSO Concentration in Media | < 0.5% (ideally < 0.2%) | Higher concentrations can cause cell toxicity and insolubility. |
| Typical Working Concentration Range | 10 nM - 1 µM | The optimal concentration should be determined experimentally for your specific cell line and assay. |
Experimental Protocol: Cell Viability Assay to Test this compound Efficacy
This protocol describes a general method to assess the ability of this compound to protect cells from necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK).
Materials:
-
HT-29 cells (or another suitable cell line that undergoes necroptosis)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
TNF-α (human)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Cell Seeding:
-
Trypsinize and count HT-29 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete cell culture medium to prepare 2X working concentrations. Ensure the final DMSO concentration in the well remains below 0.5%.
-
-
Inhibitor Pre-treatment:
-
Add 100 µL of the 2X this compound working solutions to the corresponding wells of the 96-well plate containing the cells.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Incubate for 1-2 hours at 37°C and 5% CO2.
-
-
Induction of Necroptosis:
-
Prepare a 2X solution of the necroptosis-inducing cocktail in complete medium (e.g., 20 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-FMK). The optimal concentrations may vary depending on the cell line.
-
Add 100 µL of the 2X necroptosis-inducing cocktail to the wells already containing cells and the inhibitor.
-
Also include control wells with cells treated only with the vehicle, only with this compound, and only with the necroptosis-inducing cocktail.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
After the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.
-
For example, if using CellTiter-Glo®, allow the plate to equilibrate to room temperature for 30 minutes, add the reagent to each well, mix, and read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability as a function of this compound concentration to determine the protective effect of the inhibitor.
-
RIPK3 Signaling Pathway
The following diagram illustrates the central role of RIPK3 in the necroptosis signaling cascade.
References
Technical Support Center: Optimizing Kinase Assays with Ripk3-IN-1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ripk3-IN-1 in kinase assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to enhance the specificity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key serine/threonine kinase involved in the necroptosis signaling pathway.[1] It functions as a Type II inhibitor, binding to the "DFG-out" inactive conformation of the kinase. This mechanism involves occupying a hydrophobic pocket adjacent to the ATP-binding site, which stabilizes the inactive state of the kinase and prevents it from participating in downstream signaling.
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for RIPK3. However, it is important to be aware of potential off-target effects, especially at higher concentrations. The table below summarizes the known inhibitory activity of this compound against various kinases.
| Kinase Target | IC50 (nM) | Notes |
| RIPK3 | 9.1 | Primary Target |
| RIPK1 | 5,500 | Lower affinity compared to RIPK3. |
| RIPK2 | >10,000 | Significantly less potent inhibition. |
| c-Met | 1,100 | Potential off-target. |
| ABL | 370 | Potential off-target. |
| BRAF (V599E) | 150 | Potential off-target. |
| MAP4K3 | 12 | High-affinity off-target. Consider this in experimental design. |
| SRC | 75 | Potential off-target. |
Data compiled from publicly available sources.[1] Researchers should perform their own kinome profiling for a comprehensive understanding of selectivity in their specific assay system.
Q3: What are the key differences between Type I and Type II kinase inhibitors?
Type I inhibitors bind to the active "DFG-in" conformation of a kinase, competing directly with ATP. In contrast, Type II inhibitors, like this compound, bind to the inactive "DFG-out" conformation, targeting an allosteric site adjacent to the ATP-binding pocket. This often leads to higher selectivity but can also result in slower binding kinetics.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in kinase assays.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal | - Non-specific binding of the inhibitor or detection antibody.- Autophosphorylation of the kinase.- Contaminants in reagents. | - Include a "no enzyme" control to determine the background from the substrate and buffer components.- Include a "no substrate" control to assess kinase autophosphorylation.- Optimize inhibitor and ATP concentrations.- Use high-purity reagents and filter buffers. |
| Low signal or no inhibition | - Inactive enzyme.- Incorrect buffer composition (e.g., missing essential cofactors like Mg2+ or Mn2+).- Suboptimal substrate concentration.- Degraded inhibitor. | - Verify enzyme activity using a known potent inhibitor as a positive control.- Ensure the kinase buffer contains the appropriate divalent cations and has the correct pH.[1]- Titrate the substrate concentration to be at or near the Km for the enzyme.- Prepare fresh inhibitor stock solutions and store them properly. |
| Poor reproducibility | - Inconsistent pipetting.- Temperature fluctuations during the assay.- Variation in incubation times.- Edge effects in the assay plate. | - Use calibrated pipettes and perform careful, consistent liquid handling.- Maintain a constant temperature throughout the assay.- Use a timer to ensure consistent incubation periods for all samples.- Avoid using the outer wells of the assay plate or fill them with buffer to maintain humidity. |
| Unexpected off-target effects in cellular assays | - The inhibitor is affecting other kinases in the signaling pathway.- The inhibitor concentration is too high. | - Refer to the selectivity profile of this compound and consider potential off-target kinases that might be active in your cellular model.[1]- Perform a dose-response experiment to determine the lowest effective concentration.- Use a structurally unrelated RIPK3 inhibitor as a control to confirm that the observed phenotype is due to RIPK3 inhibition. |
Visualizing Key Processes
To aid in the understanding of the experimental context and potential areas for troubleshooting, the following diagrams illustrate the RIPK3 signaling pathway, a typical kinase assay workflow, and a troubleshooting decision-making process.
References
Technical Support Center: Overcoming Resistance to RIPK3-IN-1 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing resistance to RIPK3-IN-1 and other necroptosis-inducing agents in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
A1: this compound is a research compound designed to activate Receptor-Interacting Protein Kinase 3 (RIPK3), a key regulator of necroptosis. Necroptosis is a form of programmed cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of cellular contents, which can trigger an inflammatory response.[1][2][3] In cancer therapy, inducing necroptosis is a promising strategy to eliminate tumor cells, especially those that have developed resistance to apoptosis.[1][4]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this resistance?
A2: Resistance to this compound and other necroptosis inducers in cancer cells is often multifactorial. The most common mechanisms include:
-
Loss or silencing of RIPK3 expression: Many cancer cell lines and primary tumors exhibit low or absent RIPK3 expression. This is frequently due to epigenetic silencing, specifically hypermethylation of the RIPK3 gene promoter.[2][5]
-
Oncogene-driven suppression of RIPK3: Certain oncogenes, such as activating mutants of BRAF and overexpressed AXL, have been shown to drive the loss of RIPK3 expression, leading to necroptosis resistance.[5][6]
-
Defects in downstream signaling components: While RIPK3 is central, necroptosis requires the downstream effector Mixed Lineage Kinase Domain-Like (MLKL). Low or absent MLKL expression can also confer resistance.[7][8]
-
High activity of caspase-8: Caspase-8 can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting the formation of the necrosome complex required for necroptosis.[1][9][10]
Q3: How can I determine if my cells have low RIPK3 expression?
A3: You can assess RIPK3 expression at both the mRNA and protein levels using the following standard molecular biology techniques:
-
Quantitative Real-Time PCR (qRT-PCR): To measure RIPK3 mRNA levels.
-
Western Blotting: To detect the RIPK3 protein. Ensure you use a validated antibody and include a positive control cell line known to express RIPK3 (e.g., HT-29).[11]
-
Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize RIPK3 protein expression and localization within cells or tumor tissues.[11]
Troubleshooting Guide
This guide provides structured approaches to troubleshoot and overcome resistance to this compound in your cancer cell experiments.
Problem 1: No or minimal cell death observed after this compound treatment.
| Possible Cause | Suggested Solution | Experimental Validation |
| Low or absent RIPK3 expression due to promoter hypermethylation. | Treat cells with a hypomethylating agent such as 5-aza-2'-deoxycytidine (Decitabine) or 5-azacytidine.[1][2] | Assess RIPK3 mRNA and protein levels by qRT-PCR and Western Blot before and after treatment. |
| Suppression of RIPK3 expression by oncogenic signaling (e.g., BRAF, AXL). | If your cell line harbors a known activating BRAF mutation (e.g., V600E) or overexpresses AXL, co-treat with a specific inhibitor (e.g., Vemurafenib for BRAF, BMS-777607 for AXL).[6] | Monitor RIPK3 expression levels and sensitivity to this compound following inhibitor treatment. |
| High caspase-8 activity inhibiting necroptosis. | Co-treat cells with a pan-caspase inhibitor, such as z-VAD-FMK, to block caspase activity and promote the necroptotic pathway.[4][12] | Perform a cell viability assay comparing this compound treatment alone versus co-treatment with z-VAD-FMK. |
| Low expression of the downstream effector MLKL. | Transfect cells with a plasmid encoding for MLKL to restore its expression. | Confirm MLKL overexpression by Western Blot and reassess sensitivity to this compound. |
Problem 2: Inconsistent results or high variability between experiments.
| Possible Cause | Suggested Solution | Experimental Validation |
| Cell line heterogeneity. | Perform single-cell cloning to establish a homogenous cell population. | Characterize RIPK3 expression and response to this compound in individual clones. |
| Variable drug potency or stability. | Prepare fresh drug stocks for each experiment and store them appropriately as per the manufacturer's instructions. | Use a positive control cell line with known sensitivity to this compound to validate drug activity in each experiment. |
| Hypoxia in the tumor microenvironment affecting RIPK1/3 expression. | Culture cells under controlled normoxic (21% O2) and hypoxic (1% O2) conditions to assess the impact on RIPK1 and RIPK3 expression.[13] | Measure RIPK1 and RIPK3 protein levels by Western Blot under different oxygen conditions. |
Data Presentation
Table 1: Re-sensitization of Cancer Cells to Necroptosis through Pharmacological Intervention
| Cell Line | Cancer Type | Resistance Mechanism | Treatment | Outcome | Reference |
| A375 | Melanoma | BRAF V600E mutation, loss of RIPK3 | Vemurafenib (BRAF inhibitor) | Restored RIPK3 expression and sensitivity to necroptosis. | [6] |
| SkMel28 | Melanoma | BRAF V600E mutation, loss of RIPK3 | TAK-632 (BRAF inhibitor) | Increased RIPK3 mRNA and protein levels. | [6] |
| Various | Breast Cancer | RIPK3 promoter hypermethylation | Decitabine (hypomethylating agent) | Re-expression of RIPK3 and sensitization to necroptosis-inducing chemotherapy. | [2] |
Experimental Protocols
Protocol 1: Assessment of RIPK3 and p-MLKL Expression by Western Blot
-
Cell Lysis:
-
Treat cells with this compound and/or other compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against RIPK3 (e.g., Proteintech 17563-1-AP), phospho-MLKL, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound, alone or in combination with other agents (e.g., Decitabine, z-VAD-FMK).
-
Include untreated and vehicle-treated wells as controls.
-
-
Incubation:
-
Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.
-
-
Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Mandatory Visualizations
Caption: RIPK3 signaling pathway and common resistance mechanisms in cancer cells.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. RIPK3 signaling and its role in the pathogenesis of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The serine threonine kinase RIP3: lost and found - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3/RIP3 Peptide (P2842): Novus Biologicals [novusbio.com]
- 4. Reprogramming RIPK3-induced cell death in malignant B cells promotes immune-mediated tumor control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Intrinsic and Immune Modulatory Roles of Receptor Interacting Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BRAF and AXL oncogenes drive RIPK3 expression loss in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 9. RIPK3 in necroptosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. RIPK3 antibody (17563-1-AP) | Proteintech [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Ripk3-IN-1 stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Ripk3-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at -20°C. For shorter periods, it can be stored at 4°C.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for optimal stability, which can be maintained for up to 6 months. For shorter-term storage of up to 1 month, -20°C is also acceptable. To minimize degradation from freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for reconstituting this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound.
Q4: How do I properly reconstitute this compound?
To reconstitute, add the appropriate volume of DMSO to the vial of solid this compound to achieve the desired stock concentration. Gently vortex or sonicate the solution to ensure the compound is fully dissolved.
Q5: Is this compound light sensitive?
Quantitative Data Summary
The following table summarizes the key stability and storage parameters for this compound and a related compound, GSK'872, for easy comparison.
| Parameter | This compound | GSK'872 (Related RIPK3 Inhibitor) |
| Form | Solid | Solid |
| Long-term Storage (Solid) | -20°C | 2-8°C |
| Short-term Storage (Solid) | 4°C | Not specified |
| Recommended Solvent | DMSO | DMSO |
| Stock Solution Storage | -80°C (up to 6 months), -20°C (up to 1 month) | -20°C (stable for up to 3 months)[1] |
| Solubility in DMSO | Not specified | 100 mg/mL |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in my experiments.
-
Possible Cause 1: Improper Storage. The compound may have degraded due to incorrect storage conditions.
-
Solution: Always store the solid compound and stock solutions at the recommended temperatures (-20°C for solid, -80°C for stock solutions). Avoid multiple freeze-thaw cycles by preparing single-use aliquots.
-
-
Possible Cause 2: Incomplete Dissolution. The compound may not be fully dissolved in the solvent, leading to an inaccurate concentration.
-
Solution: Ensure the compound is completely dissolved by gently vortexing or sonicating the solution after adding the solvent. Visually inspect the solution for any undissolved particles.
-
-
Possible Cause 3: Off-target Effects. At higher concentrations, some RIPK3 inhibitors have been observed to induce apoptosis, which could confound experimental results.[2]
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay that effectively inhibits RIPK3 without inducing significant off-target effects.
-
Issue: Precipitate formation in my stock solution after thawing.
-
Possible Cause: Low Solubility at Room Temperature. The compound may have a lower solubility at room temperature compared to when it was initially dissolved, especially if stored at a high concentration.
-
Solution: Gently warm the vial in a water bath at a temperature not exceeding 37°C and vortex to redissolve the precipitate. Ensure the solution is clear before use. Consider preparing a more dilute stock solution if precipitation is a recurring issue.
-
Experimental Protocols & Methodologies
Detailed Protocol for In Vitro RIPK3 Kinase Assay
This protocol is adapted from a general method for assessing RIPK3 kinase activity and can be used to evaluate the inhibitory effect of this compound.
Materials:
-
Recombinant human RIPK3 protein
-
This compound
-
Myelin Basic Protein (MBP) as a substrate
-
Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MgCl₂, 5 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates suitable for luminescence measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO (for control wells).
-
Add 10 µL of a solution containing recombinant RIPK3 and MBP substrate in Kinase Assay Buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of ATP solution in Kinase Assay Buffer to each well to start the reaction. The final ATP concentration should be at or near the Km for RIPK3.
-
Incubate the plate at 30°C for 1-2 hours.
-
-
Detect Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent, incubating, and then adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Visualizations
RIPK3 Signaling Pathway
Caption: The RIPK3 signaling pathway leading to necroptosis and the point of inhibition by this compound.
Experimental Workflow for this compound
References
How to address Ripk3-IN-1 cytotoxicity in long-term experiments
A Guide to Addressing Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity associated with the use of Ripk3 inhibitors in long-term experiments. As "Ripk3-IN-1" is not a widely recognized specific inhibitor, this guide leverages data and protocols from well-characterized Ripk3 inhibitors such as GSK'872, GSK'843, and Zharp-99 to provide relevant guidance.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Ripk3 inhibitors?
A1: Ripk3 inhibitors are small molecules designed to block the kinase activity of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a crucial mediator of necroptosis, a form of regulated necrotic cell death.[1] In the necroptosis pathway, RIPK3 is activated and then phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL). This phosphorylation leads to MLKL oligomerization, translocation to the plasma membrane, and subsequent cell lysis. By inhibiting the kinase activity of RIPK3, these inhibitors prevent the phosphorylation of MLKL and thereby block necroptotic cell death.
Q2: I'm observing significant cell death in my long-term culture even at concentrations that should inhibit necroptosis. What could be the cause?
A2: A known on-target toxicity of many Ripk3 inhibitors is the induction of apoptosis, a different form of programmed cell death. This phenomenon is often concentration-dependent.[2][3] While inhibiting the kinase activity of Ripk3, some inhibitors can induce a conformational change in the RIPK3 protein. This altered conformation can facilitate the recruitment of RIPK1 and FADD to form a complex that activates Caspase-8, leading to apoptosis.[2] Therefore, at higher concentrations, the pro-apoptotic effect of the inhibitor can overcome its anti-necroptotic function, resulting in overall cytotoxicity.
Q3: How can I differentiate between necroptosis and apoptosis in my experiments?
A3: Distinguishing between necroptosis and apoptosis is critical for troubleshooting. Here are key differences and methods for differentiation:
-
Morphology: Apoptotic cells typically exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies. Necroptotic cells, on the other hand, show cell swelling and early loss of plasma membrane integrity.[4]
-
Key Mediators: Apoptosis is dependent on the activation of caspases, particularly Caspase-8 and Caspase-3. Necroptosis is mediated by RIPK3 and MLKL and is caspase-independent.
-
Flow Cytometry: Using Annexin V and Propidium Iodide (PI) staining, you can differentiate the two populations. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic and necroptotic cells are both Annexin V and PI positive. However, necroptotic cells will become PI positive earlier in the process due to rapid membrane rupture.
-
Western Blotting: You can probe for key markers of each pathway, such as cleaved Caspase-3 for apoptosis and phosphorylated MLKL (pMLKL) for necroptosis.
Q4: Are there Ripk3 inhibitors that do not induce apoptosis?
A4: Yes, research is ongoing to develop Ripk3 inhibitors that specifically block necroptosis without inducing apoptosis. For example, the compound PP2 has been shown to inhibit TNF-α-induced necroptosis by disrupting RIPK3 oligomerization without initiating apoptosis.[5] Additionally, novel inhibitors are being designed to lock RIPK3 in an inactive conformation that does not promote the formation of the apoptotic complex.[6][7][8]
II. Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and mitigate Ripk3 inhibitor-induced cytotoxicity in long-term experiments.
Problem: Unexpected cell death observed during long-term treatment with a Ripk3 inhibitor.
References
- 1. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discriminating Between Apoptosis, Necrosis, Necroptosis, and Ferroptosis by Microscopy and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design of potent and selective inhibitors targeting RIPK3 for eliminating on-target toxicity in vitro - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]
- 7. Researchers Circumvent "On-Target Apoptotic Toxicity" in RIPK3 Inhibitors via Conformational Regulation Strategy----Chinese Academy of Sciences [english.cas.cn]
- 8. doaj.org [doaj.org]
Technical Support Center: Refining Ripk3-IN-1 Delivery for In Vivo Studies
Welcome to the technical support center for Ripk3-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). RIPK3 is a key serine/threonine kinase that plays a crucial role in the execution of necroptosis, a form of regulated necrotic cell death.[1][2] In response to stimuli such as TNF-α, RIPK1 and RIPK3 interact and form a complex called the necrosome.[1] Within the necrosome, RIPK3 becomes activated and phosphorylates its substrate, Mixed Lineage Kinase Domain-Like (MLKL).[1] This phosphorylation event leads to the oligomerization of MLKL, its translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell death. This compound inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the downstream events of the necroptotic pathway.
Q2: What are the potential therapeutic applications of inhibiting Ripk3?
Given its central role in necroptosis and inflammation, inhibiting RIPK3 has potential therapeutic applications in a variety of diseases. These include inflammatory conditions, neurodegenerative diseases, and ischemia-reperfusion injury.[2][3][4] By blocking necroptotic cell death, Ripk3 inhibitors like this compound may help to reduce tissue damage and inflammation in these pathological settings.
Q3: How does this compound differ from other necroptosis inhibitors like necrostatin-1?
This compound specifically targets the kinase activity of RIPK3. In contrast, necrostatin-1 and its more specific analog, necrostatin-1s (Nec-1s), are inhibitors of RIPK1 kinase activity.[5][6][7] While both RIPK1 and RIPK3 are essential for necrosome formation and necroptosis, they have distinct roles. Therefore, inhibiting RIPK1 versus RIPK3 can have different downstream consequences. For instance, some studies suggest that in certain contexts, RIPK3 can be activated independently of RIPK1.[2] Thus, a direct RIPK3 inhibitor like this compound may offer a more targeted approach to blocking necroptosis.
Troubleshooting In Vivo Delivery of this compound
Issue 1: Poor Solubility and Vehicle Selection
A common challenge with small molecule inhibitors is their low aqueous solubility, which can hinder in vivo administration.
Question: How should I dissolve this compound for in vivo administration?
Answer: The optimal vehicle for this compound will depend on its specific physicochemical properties. For many kinase inhibitors with poor water solubility, a co-solvent system is often required. Based on formulations used for other Ripk3 inhibitors, here are some recommended starting points. It is crucial to perform small-scale solubility tests before preparing a large batch for your study.
Data Presentation: Recommended Vehicle Formulations for Ripk3 Inhibitors
| Inhibitor Name | Vehicle Composition | Route of Administration | Notes |
| GSK'872 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not specified, suitable for parenteral routes | This formulation results in a clear solution.[8] |
| Necrostatin-1 | 10% DMSO in saline | Intracerebroventricular | Suitable for direct administration to the central nervous system.[5] |
| Zharp-99 | Vehicle not specified | Intraperitoneal | Further optimization of vehicle would be required.[9] |
| General Kinase Inhibitors | DMSO, Ethanol, PEG400, Corn Oil, Saline, Carboxymethylcellulose (CMC) | Dependent on final formulation | The choice of vehicle depends on the drug's properties and the administration route.[10] |
Troubleshooting Tips:
-
Sonication: Gentle warming and sonication can aid in the dissolution of the compound.
-
Vehicle Toxicity: Always include a vehicle-only control group in your experiments to account for any potential effects of the solvent mixture. High concentrations of DMSO can be toxic.[10]
-
Precipitation: Observe the solution carefully for any signs of precipitation after preparation and before each injection. If precipitation occurs, the formulation needs to be optimized.
Issue 2: Determining the Optimal Dose and Administration Route
Selecting the right dose and route of administration is critical for achieving the desired therapeutic effect while minimizing toxicity.
Question: What is a good starting dose and administration route for this compound in mice?
Answer: The optimal dose and route will need to be determined empirically for your specific animal model and disease context. However, we can draw insights from studies with other Ripk3 inhibitors.
Data Presentation: In Vivo Dosing of Ripk3 and Related Inhibitors
| Inhibitor | Animal Model | Dose | Administration Route | Reference |
| Zharp-99 | Mouse (C57BL/6) | 5 mg/kg | Intraperitoneal (i.p.) | [9] |
| Necrostatin-1 | Mouse | 20 mM (1.5 µl) | Intracerebroventricular | [5] |
| GSK'872 | Rat | 25 mM | Intracerebroventricular | [11] |
Experimental Protocols: Dose-Finding Study Workflow
A pilot dose-finding study is highly recommended. This typically involves administering a range of doses to a small number of animals and observing for signs of toxicity and target engagement.
Caption: A simplified workflow for a dose-finding study.
Administration Routes:
-
Intraperitoneal (i.p.) Injection: A common route for systemic delivery of small molecules in rodents.
-
Intravenous (i.v.) Injection: Provides immediate and complete bioavailability but may require a more soluble formulation.
-
Oral Gavage (p.o.): Convenient for chronic dosing but bioavailability can be a concern.
-
Direct Tissue Injection (e.g., intracerebroventricular): Useful for localized delivery and bypassing the blood-brain barrier.[5][11]
Issue 3: Assessing Target Engagement and Efficacy
It is crucial to confirm that this compound is reaching its target and inhibiting Ripk3 activity in your in vivo model.
Question: How can I verify that this compound is working in my animal model?
Answer: Target engagement can be assessed by measuring the phosphorylation of MLKL (p-MLKL), the direct substrate of RIPK3. A reduction in p-MLKL levels in the tissue of interest following this compound treatment would indicate successful target inhibition.
Experimental Protocols: Western Blot for p-MLKL
-
Tissue Homogenization: Euthanize animals at a predetermined time point after this compound administration and collect the tissue of interest. Homogenize the tissue in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for phosphorylated MLKL (p-MLKL).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity for p-MLKL and normalize it to a loading control (e.g., GAPDH or β-actin). Compare the levels of p-MLKL between vehicle-treated and this compound-treated groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The Ripk3 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for in vivo studies with this compound.
References
- 1. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK1 or RIPK3 deletion prevents progressive neuronal cell death and improves memory function after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. reactivi.ro [reactivi.ro]
Technical Support Center: Minimizing the Impact of Ripk3-IN-1 on Apoptosis Pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Ripk3-IN-1, a potent inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3). The following resources are designed to help you minimize its off-target effects on apoptosis pathways and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the kinase activity of RIPK3. By binding to the ATP-binding pocket of RIPK3, it prevents the phosphorylation of its downstream substrate, Mixed Lineage Kinase Domain-Like (MLKL), thereby inhibiting necroptosis, a form of regulated cell death.
Q2: Can this compound affect apoptosis?
A2: Yes, paradoxically, while this compound is designed to inhibit necroptosis, it can induce apoptosis in a concentration-dependent manner.[1][2][3][4] This is a critical consideration for researchers aiming to specifically study necroptosis.
Q3: How does this compound induce apoptosis?
A3: Inhibition of RIPK3 kinase activity by this compound can lead to a conformational change in the RIPK3 protein. This altered conformation can facilitate the recruitment of RIPK1, FADD (Fas-Associated Death Domain), and pro-caspase-8, leading to the formation of a pro-apoptotic complex sometimes referred to as the "ripoptosome".[1][3] This complex then activates caspase-8, initiating the downstream caspase cascade and resulting in apoptotic cell death.
Q4: At what concentrations is this compound likely to induce apoptosis?
A4: The concentration at which this compound induces apoptosis is cell-type dependent and typically higher than the concentration required to inhibit necroptosis. As a general guideline, concentrations significantly above the IC50 for necroptosis inhibition may lead to off-target apoptosis induction. It is crucial to perform a dose-response experiment in your specific cell system. For similar RIPK3 inhibitors like GSK'872, apoptosis is often observed at concentrations roughly twice their EC50 for necroptosis inhibition.
Q5: What are the key differences between apoptosis and necroptosis?
A5: Apoptosis is a caspase-dependent, immunologically "silent" form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptosis is a caspase-independent, pro-inflammatory form of regulated necrosis characterized by cell swelling and plasma membrane rupture, leading to the release of damage-associated molecular patterns (DAMPs).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpectedly high levels of cell death observed after this compound treatment, even in the absence of a necroptotic stimulus. | The concentration of this compound used is inducing apoptosis. | Perform a dose-response curve to determine the optimal concentration that inhibits necroptosis without significantly inducing apoptosis. Start with a concentration close to the reported IC50 for necroptosis inhibition and titrate downwards. |
| The cell line is highly sensitive to RIPK3 inhibition-induced apoptosis. | Consider using a lower concentration of this compound in combination with a pan-caspase inhibitor (e.g., z-VAD-fmk) as a control to confirm that the observed cell death is indeed apoptotic. | |
| Inconsistent results when trying to inhibit necroptosis. | Suboptimal concentration of this compound. | Re-evaluate the concentration of this compound used. Ensure it is within the effective range for inhibiting necroptosis in your specific cell line. |
| Degradation of the this compound compound. | Ensure proper storage of the inhibitor (as recommended by the manufacturer) and prepare fresh solutions for each experiment. | |
| Difficulty in distinguishing between apoptosis and necroptosis. | Overlapping morphological features or assay limitations. | Use a multi-parametric approach. Combine assays for caspase activity (e.g., Caspase-3/7 Glo), PARP cleavage (Western blot), and a marker for membrane integrity (e.g., LDH release or Propidium Iodide/Sytox Green staining). |
| No inhibition of cell death observed with this compound in a known necroptotic model. | The cell death pathway is not dependent on RIPK3 kinase activity. | Confirm the expression and activation of RIPK3 and MLKL in your model system. Consider the possibility of alternative, RIPK3-independent cell death pathways being active. |
| Off-target effects of other reagents used in the experiment. | Verify the specificity of all stimuli and inhibitors used in your experimental setup. |
Quantitative Data Summary
While specific IC50 and EC50 values for this compound can be cell-type and assay dependent, the following table summarizes typical concentration ranges for RIPK3 inhibitors based on published data for similar compounds like GSK'872. Users are strongly advised to perform their own dose-response experiments.
| Parameter | Compound | Typical Concentration Range | Reference |
| IC50 for Necroptosis Inhibition | GSK'872 | 1 - 100 nM | [1] |
| Concentration for Apoptosis Induction | GSK'872 | > 1 µM | [1][2] |
| IC50 for in vitro RIPK3 kinase inhibition | Zharp-99 | Kd of 1.35 nM | [5] |
Key Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
Objective: To identify the concentration of this compound that effectively inhibits necroptosis with minimal induction of apoptosis.
Methodology:
-
Cell Seeding: Plate cells at a density that will not lead to overconfluence during the experiment.
-
Induction of Necroptosis: Treat cells with a known necroptotic stimulus (e.g., TNF-α + z-VAD-fmk + Smac mimetic).
-
This compound Titration: Concurrently treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO).
-
Cell Viability Assessment: After an appropriate incubation period (e.g., 24 hours), assess cell viability using an MTT or CellTiter-Glo assay.
-
Apoptosis Assessment: In a parallel experiment, treat cells with the same concentrations of this compound in the absence of a necroptotic stimulus. Measure caspase-3/7 activity using a luminescent or fluorescent assay.
-
Data Analysis: Plot the dose-response curves for both necroptosis inhibition and apoptosis induction to determine the optimal working concentration.
Protocol 2: Western Blot for Apoptotic Markers (Cleaved Caspase-3 and Cleaved PARP)
Objective: To detect the activation of the apoptotic pathway by monitoring the cleavage of caspase-3 and PARP.
Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and time points. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against cleaved caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6][7]
-
Signaling Pathway and Experimental Workflow Diagrams
Figure 1. Signaling pathways affected by this compound. Low concentrations of this compound inhibit the necroptotic pathway by targeting RIPK3 kinase activity. High concentrations can paradoxically promote the assembly of a pro-apoptotic complex, leading to caspase activation and apoptosis.
Figure 2. A logical workflow for experiments involving this compound to monitor and troubleshoot potential off-target effects on apoptosis.
Figure 3. A decision-making diagram to help interpret cell death results when using this compound, based on the status of key apoptotic markers.
References
- 1. RIP3 induces apoptosis independent of pro-necrotic kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: RIP3 induces apoptosis independent of pronecrotic kinase activity. [scholars.duke.edu]
- 4. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ripk3-IN-1 and RIPK1 Inhibitors in the Abrogation of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the therapeutic strategies of targeting Receptor-Interacting Protein Kinase 3 (RIPK3) with compounds like Ripk3-IN-1, versus targeting Receptor-Interacting Protein Kinase 1 (RIPK1) to inhibit necroptosis. We will delve into their mechanisms of action, comparative efficacy based on available data, and the experimental protocols used to evaluate them.
Introduction to Necroptosis
Necroptosis is a regulated form of necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, which is immunologically silent, necroptosis is highly pro-inflammatory due to the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[2] The core signaling pathway involves a trio of key proteins: RIPK1, RIPK3, and the mixed lineage kinase domain-like (MLKL) pseudokinase, which acts as the ultimate executioner.[3][4][5] Given its role in disease pathogenesis, the pharmacological inhibition of this pathway is an area of intense therapeutic interest.[6]
The Necroptosis Signaling Pathway
The most well-characterized trigger for necroptosis is the stimulation of the tumor necrosis factor receptor 1 (TNFR1) by TNF-α.[3][5]
-
Complex I Formation: Upon TNF-α binding, TNFR1 recruits a membrane-bound signaling complex (Complex I), which includes RIPK1.[2] In this complex, RIPK1 is polyubiquitinated, which serves as a scaffold to activate the NF-κB survival pathway.[7]
-
Transition to Complex II: When components of Complex I are deubiquitinated, or when caspase-8 activity is inhibited, RIPK1 can dissociate and form a cytosolic death-inducing complex known as Complex II.[4]
-
The Necrosome (Complex IIb): In the absence of active caspase-8, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form an amyloid-like signaling platform called the necrosome.[3][8]
-
Execution Phase: Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation and activation. Activated RIPK3 then phosphorylates MLKL.[4][8] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores that disrupt membrane integrity, causing cell lysis.[4][8]
It is important to note that necroptosis can also be initiated in a RIPK1-independent manner, where other RHIM-containing proteins like TRIF or ZBP1 can directly recruit and activate RIPK3.[1][9][10]
Mechanisms of Inhibition: RIPK1 vs. RIPK3
The primary distinction between the two classes of inhibitors lies in their target within the necroptotic cascade. RIPK1 inhibitors act upstream, while RIPK3 inhibitors act at a more central, committing step.
-
RIPK1 Inhibitors: These molecules primarily target the kinase activity of RIPK1, which is essential for the auto-phosphorylation and subsequent activation of the necrosome.[5][9] By preventing RIPK1 kinase function, they block the formation of the active RIPK1-RIPK3 complex.[11] The prototypical RIPK1 inhibitor is Necrostatin-1 (Nec-1), with more potent and specific versions like Nec-1s later developed.[5][12] Several RIPK1 inhibitors have advanced to clinical trials, including GSK2982772.[10][13] A key consideration is that RIPK1 has a dual role; its scaffolding function, which is independent of its kinase activity, is crucial for pro-survival NF-κB signaling.[7][10][12] Therefore, kinase inhibitors spare this survival function.
-
RIPK3 Inhibitors (e.g., this compound): These compounds directly inhibit the kinase activity of RIPK3.[8][14] This prevents the phosphorylation of MLKL, the final executioner step before membrane permeabilization.[8] This mechanism is effective at blocking necroptosis regardless of the upstream signal, meaning it can inhibit both RIPK1-dependent and RIPK1-independent (e.g., TRIF- or ZBP1-mediated) necroptosis.[1][8] Examples include GSK'872 and the more recently discovered Zharp-99.[8][11]
Data Presentation: A Comparative Overview
The following tables summarize the characteristics and reported efficacy of representative inhibitors for RIPK1 and RIPK3.
Table 1: General Characteristics of RIPK1 and RIPK3 Inhibitors
| Feature | RIPK1 Inhibitors | RIPK3 Inhibitors |
| Primary Target | Receptor-Interacting Protein Kinase 1 (RIPK1) | Receptor-Interacting Protein Kinase 3 (RIPK3) |
| Mechanism | Inhibit kinase activity, preventing necrosome formation and activation.[5] | Inhibit kinase activity, preventing phosphorylation of MLKL.[8] |
| Key Examples | Necrostatin-1 (Nec-1), Nec-1s, GSK2982772, R552, GSK'840.[5][10][13] | GSK'872, GSK'843, Zharp-99, this compound.[6][8][11] |
| Effect on RIPK1-independent Necroptosis | Ineffective. | Effective.[8] |
| Effect on RIPK1-dependent Apoptosis | Can inhibit RIPK1 kinase-dependent apoptosis.[15] | Generally does not inhibit apoptosis; some may induce it at high concentrations.[8] |
| Effect on NF-κB Signaling | Kinase inhibitors do not block the scaffolding function of RIPK1 required for NF-κB activation.[7] | No direct effect. |
| Clinical Development | Several compounds have entered Phase I and II clinical trials (e.g., GSK2982772).[5][13] | Primarily in preclinical development. |
Table 2: Comparative Efficacy of Necroptosis Inhibitors (in vitro)
| Inhibitor | Target | Cell Line | Necroptosis Stimulus | Assay | Reported Efficacy (IC₅₀ / EC₅₀) | Citation |
| Nec-1s | RIPK1 | HT-29 | TNF-α + SMAC mimetic + z-VAD-fmk | Cell Viability | ~100-300 nM | [16] |
| GSK'872 | RIPK3 | HT-29 | TNF-α + SMAC mimetic + z-VAD-fmk | ADP-Glo (Biochemical) | 1.3 nM | [6] |
| GSK'872 | RIPK3 | L929 | TNF-α + z-VAD-fmk | Cell Death | Effective at 1-10 µM | [14] |
| GSK'872 | RIPK3 | Human Neutrophils | L. infantum + z-VAD-fmk | Parasite Viability | Effective at 3 µM | [11] |
Note: Direct comparison of IC₅₀ values across different studies can be misleading due to variations in cell lines, stimuli, and assay methods. This table serves to provide a general sense of potency.
Experimental Protocols
Evaluating the efficacy of necroptosis inhibitors requires a standardized workflow to induce and quantify this specific form of cell death.
Key Experimental Methodologies
1. Induction of Necroptosis in Cell Culture
-
Objective: To reliably trigger necroptosis while inhibiting apoptosis.
-
Protocol:
-
Cell Seeding: Plate a susceptible cell line (e.g., human HT-29, mouse L929) in appropriate multi-well plates and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-incubate cells with various concentrations of the test inhibitor (e.g., Nec-1s, GSK'872) or vehicle control for 1-2 hours.
-
Stimulation: Add a cocktail of necroptosis-inducing agents. A common combination is:
-
TNF-α: To engage the TNFR1 pathway.
-
SMAC mimetic (e.g., birinapant): To antagonize cIAP proteins, promoting the formation of Complex II.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk): To block caspase-8 and prevent apoptosis, shunting the pathway towards necroptosis.[6]
-
-
Incubation: Incubate the cells for a defined period (typically 6 to 24 hours) to allow for cell death to occur.
-
2. Quantification of Necroptotic Cell Death
-
Objective: To measure the extent of cell death and the protective effect of the inhibitors.
-
Protocols:
-
Propidium Iodide (PI) Staining: PI is a fluorescent dye that cannot cross the membrane of live cells. It is a reliable marker for loss of plasma membrane integrity.
-
Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the culture medium upon membrane damage.
-
After incubation, collect the cell culture supernatant.
-
Use a commercially available colorimetric assay kit to measure the amount of LDH released, which is proportional to the level of cytotoxicity.[11]
-
-
3. Biochemical Verification of Pathway Inhibition
-
Objective: To confirm that the inhibitors are acting on their intended targets within the signaling cascade.
-
Protocol (Western Blotting):
-
Induce necroptosis for a shorter duration (e.g., 1-4 hours) to capture peak signaling events.
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with specific antibodies against the phosphorylated (active) forms of the key kinases: p-RIPK1 (Ser166) , p-RIPK3 (Ser227) , and p-MLKL (Ser358) .[16]
-
A successful inhibitor will show a marked reduction in the phosphorylation of its target and downstream effectors compared to the vehicle-treated, stimulated control.[14][16]
-
Conclusion
The choice between targeting RIPK1 and RIPK3 for the inhibition of necroptosis presents a strategic trade-off for drug development.
-
RIPK1 inhibitors act upstream and have been more extensively explored, with several candidates reaching clinical trials.[5][13] Their primary advantage is in blocking RIPK1-driven inflammation and cell death. However, they are ineffective against RIPK1-independent necroptosis.
-
RIPK3 inhibitors , such as this compound and GSK'872, offer a more targeted and potentially more comprehensive blockade of necroptosis. By inhibiting the central kinase of the pathway, they can prevent cell death irrespective of the upstream RHIM-containing activator.[1][8] This makes them an attractive alternative, particularly in pathologies where RIPK1-independent mechanisms may be at play.
Ultimately, the optimal therapeutic strategy will depend on the specific disease context. For pathologies driven exclusively by RIPK1 kinase activity, a RIPK1 inhibitor may be sufficient. However, for diseases involving a broader or alternative activation of the necroptotic pathway, a RIPK3 inhibitor could provide a more robust therapeutic effect. Further research and direct, head-to-head comparative studies are essential to fully delineate the therapeutic potential of each approach.
References
- 1. RIPK3 signaling and its role in regulated cell death and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | RIPK1 and RIPK3 inhibitors: potential weapons against inflammation to treat diabetic complications [frontiersin.org]
- 8. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 9. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 10. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Complex Pathologic Roles of RIPK1 and RIPK3: Moving Beyond Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Necroptosis Assay [bio-protocol.org]
Assessing the Therapeutic Potential of Ripk3-IN-1 Against Established Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel RIPK3 inhibitor, Ripk3-IN-1, with established compounds targeting the Receptor-Interacting Protein Kinase 3 (RIPK3) pathway. The content is designed to assist researchers in evaluating the therapeutic potential of these inhibitors by presenting key experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of RIPK3 Inhibitors
The therapeutic potential of a RIPK3 inhibitor is determined by its potency, selectivity, and cellular efficacy. Below is a summary of the available quantitative data for this compound and two well-characterized, established RIPK3 inhibitors, GSK'872 and Zharp-99.
| Compound | Type | Target | IC50 / Kd | Selectivity Profile | Reference |
| This compound | Type II DFG-out | RIPK3 | IC50: 9.1 nM | RIPK1: 5.5 µM, RIPK2: >10 µM, c-Met: 1.1 µM, ABL: 0.37 µM, BRAF/V599E: 0.15 µM, MAP4K3: 0.012 µM, SRC: 0.075 µM | [1][2][3][4] |
| GSK'872 | Not Specified | RIPK3 | IC50: 1.3 nM (kinase activity), 1.8 nM (binding) | >1000-fold selective over a panel of 300 other kinases, including RIPK1. | [1][3][5][6] |
| Zharp-99 | Not Specified | RIPK3 | Kd: 1.35 nM | Does not affect RIPK1 kinase activity at concentrations up to 10 µM. | [5][6][7] |
Signaling Pathway and Experimental Workflow
To understand the context in which these inhibitors function, it is essential to visualize the necroptosis signaling pathway and the typical experimental workflow for assessing inhibitor efficacy.
Figure 1: Simplified TNF-induced necroptosis signaling pathway.
The following diagram illustrates a general workflow for the preclinical assessment of novel RIPK3 inhibitors.
Figure 2: General experimental workflow for RIPK3 inhibitor assessment.
A logical comparison of the key attributes of an ideal RIPK3 inhibitor is presented below, highlighting the trade-offs between potency, selectivity, and potential for on-target adverse effects.
Figure 3: Desired attributes of a therapeutic RIPK3 inhibitor.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize and compare RIPK3 inhibitors.
In Vitro Kinase Activity Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant RIPK3.
Methodology:
-
Reagents: Recombinant human RIPK3 protein, ATP, a suitable substrate (e.g., Myelin Basic Protein, MBP), and the test compound (e.g., this compound).
-
Procedure:
-
The recombinant RIPK3 protein is incubated with the test compound at various concentrations in an assay buffer.
-
The kinase reaction is initiated by adding ATP and the substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo Kinase Assay).
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Cell-Based Necroptosis Inhibition Assay
Objective: To assess the ability of a compound to block necroptosis in a cellular context.
Methodology:
-
Cell Lines: Human colon adenocarcinoma cells (HT-29) or mouse fibrosarcoma cells (L929) are commonly used as they are susceptible to TNF-induced necroptosis.
-
Reagents: TNF-α, a Smac mimetic (to inhibit cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK, to block apoptosis and promote necroptosis).
-
Procedure:
-
Cells are pre-treated with the test compound at various concentrations for a specified duration (e.g., 1-2 hours).
-
Necroptosis is induced by treating the cells with a combination of TNF-α, a Smac mimetic, and z-VAD-FMK.
-
After an incubation period (e.g., 8-24 hours), cell viability is measured using a suitable assay, such as one that quantifies ATP levels (e.g., CellTiter-Glo).
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis of RIPK3 and MLKL Phosphorylation
Objective: To confirm that the compound inhibits the necroptosis pathway by blocking the phosphorylation of RIPK3 and its substrate MLKL.
Methodology:
-
Procedure:
-
Cells are treated as described in the cell-based necroptosis inhibition assay.
-
Following treatment, cell lysates are prepared.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated RIPK3 (p-RIPK3) and phosphorylated MLKL (p-MLKL), as well as total RIPK3, total MLKL, and a loading control (e.g., GAPDH).
-
The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
-
-
Data Analysis: The band intensities are quantified to determine the relative levels of p-RIPK3 and p-MLKL in treated versus untreated cells.
In Vivo Model of TNF-α-Induced Systemic Inflammatory Response Syndrome (SIRS)
Objective: To evaluate the in vivo efficacy of the compound in a disease model where necroptosis is implicated.
Methodology:
-
Animal Model: C57BL/6 mice are commonly used.
-
Procedure:
-
Mice are pre-treated with the test compound or vehicle via an appropriate route of administration (e.g., intraperitoneal injection).
-
SIRS is induced by administering a lethal dose of TNF-α.
-
Survival rates and body temperature are monitored over time.
-
Blood samples can be collected to measure the levels of inflammatory cytokines, such as IL-6, by ELISA.
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Cytokine levels and body temperature changes are compared between treated and vehicle groups using appropriate statistical tests (e.g., t-test or ANOVA).[5][6][7]
Conclusion
This guide provides a framework for the comparative assessment of this compound against established RIPK3 inhibitors. The presented data indicates that this compound is a potent inhibitor of RIPK3, though its selectivity profile suggests potential off-target effects on other kinases, which warrants further investigation. In contrast, GSK'872 and Zharp-99 exhibit high selectivity for RIPK3. The provided experimental protocols offer standardized methods for generating further comparative data to fully elucidate the therapeutic potential of novel RIPK3 inhibitors. Researchers are encouraged to utilize these methodologies to build a comprehensive understanding of the efficacy and safety of their compounds of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. This compound|CAS 2361139-70-8|DC Chemicals [dcchemicals.com]
- 5. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Validating RIPK3's Role in Disease: A Comparative Guide to Ripk3-IN-1 and Other Validation Tools
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 3 (RIPK3) has emerged as a critical mediator of necroptosis, a form of programmed cell death implicated in the pathogenesis of a wide range of inflammatory diseases, neurodegenerative disorders, and cancer. Validating the specific role of RIPK3 in these disease models is a crucial step in drug discovery and development. This guide provides a comprehensive comparison of Ripk3-IN-1, a potent and selective RIPK3 inhibitor, with other common tools used for RIPK3 validation, including the well-characterized inhibitor GSK'872, the RIPK1 inhibitor Nec-1s, and genetic knockout models.
The RIPK3 Signaling Pathway and Points of Intervention
The canonical necroptosis pathway is initiated by various stimuli, including tumor necrosis factor (TNFα), leading to the formation of a protein complex known as the necrosome. This complex brings together RIPK1 and RIPK3, resulting in their reciprocal phosphorylation and activation. Activated RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), the terminal effector of necroptosis. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1] Chemical inhibitors can target different nodes in this pathway to block necroptosis and elucidate the role of RIPK3.
Caption: The RIPK3 signaling pathway and points of intervention for inhibitors.
Comparison of RIPK3 Validation Tools
Choosing the right tool to validate the role of RIPK3 is critical and depends on the specific experimental question. While genetic models offer definitive evidence, they can be time-consuming and costly to generate. Small molecule inhibitors provide a more rapid and flexible approach. Here, we compare this compound with other commonly used chemical probes.
Table 1: In Vitro Comparison of RIPK3 Inhibitors
| Feature | This compound | GSK'872 | Nec-1s |
| Primary Target | RIPK3 | RIPK3 | RIPK1 |
| Mechanism of Action | Type II DFG-out inhibitor | Kinase inhibitor | Kinase inhibitor |
| RIPK3 IC50 | 9.1 nM[2] | 1.3 nM (kinase activity)[3][4][5] | >10 µM |
| RIPK1 IC50 | >5.5 µM[2] | Not inhibited | 210 nM[6] |
| RIPK2 IC50 | >10 µM[2] | Not inhibited | >10 µM |
| Other Notable Targets | c-Met (1.1 µM), ABL (0.37 µM), BRAF (0.15 µM), MAP4K3 (12 nM), SRC (75 nM)[2] | Minimal cross-reactivity against over 300 kinases[7] | Does not inhibit IDO, unlike Nec-1[6] |
| Cellular Potency | Data not publicly available | 100-1000 fold shift from biochemical IC50[3] | Effective in cellular necroptosis assays[6] |
Table 2: In Vivo Application and Considerations
| Feature | This compound | GSK'872 | Nec-1s |
| Reported In Vivo Efficacy | Data not publicly available | Effective in models of Parkinson's disease, traumatic brain injury, and subarachnoid hemorrhage.[3][8][9] | Effective in models of systemic inflammatory response syndrome (SIRS), acute lung injury, and arthritis.[6][7][10] |
| Administration Route (Mouse) | N/A | Intraperitoneal (i.p.), Intracerebroventricular | Intraperitoneal (i.p.), Intravenous (i.v.)[7] |
| Reported Dosage (Mouse) | N/A | 2 mg/kg (i.p.)[5] | 0.3 - 10 mg/kg (i.p.)[7] |
| Potential Liabilities | Off-target effects at higher concentrations. | Can induce apoptosis at higher concentrations.[11][12] | Low doses of the parent compound Nec-1 can have paradoxical toxic effects in vivo; Nec-1s is considered safer.[6] |
Experimental Protocols for RIPK3 Validation
Accurate and reproducible experimental design is paramount for validating the role of RIPK3. The following are detailed protocols for key in vitro and in vivo experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 5 mM EGTA, 20 mM MgCl₂, 12.5 mM β-glycerol phosphate, 2 mM EDTA, 2 mM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds (e.g., this compound, GSK'872) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the recombinant RIPK3 protein to the kinase assay buffer.
-
Add the test compounds or DMSO (vehicle control) to the wells and incubate for 15 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding a mixture of ATP and MBP to each well.[11]
-
Incubate the reaction for 2 hours at room temperature.[11]
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value for each compound by plotting the percentage of kinase inhibition against the compound concentration.
Cellular Necroptosis Assay (Cell Viability)
This assay assesses the ability of a compound to protect cells from necroptosis induced by stimuli like TNFα.
Materials:
-
A cell line susceptible to necroptosis (e.g., human HT-29 colon adenocarcinoma cells, mouse L929 fibrosarcoma cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
TNFα
-
Smac mimetic (IAP inhibitor)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Test compounds (e.g., this compound, GSK'872) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 2 hours.[11][12]
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 40 ng/mL for HT-29), Smac mimetic (e.g., 100 nM for HT-29), and z-VAD-FMK (e.g., 20 µM for HT-29).[11]
-
Incubate for 24-48 hours.
-
Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. The luminescence signal is directly proportional to the number of viable cells.
-
Determine the EC50 of the compounds for necroptosis inhibition.
Co-Immunoprecipitation of RIPK1-RIPK3 Complex
This experiment determines if a compound can disrupt the formation of the necrosome by preventing the interaction between RIPK1 and RIPK3.
Materials:
-
Mouse bone marrow-derived macrophages (BMDMs) or a suitable cell line
-
LPS (lipopolysaccharide) and z-VAD-FMK to induce necrosome formation
-
Lysis buffer (e.g., 1% NP-40, 0.5% Triton X-100 in a buffered solution with protease and phosphatase inhibitors)
-
Anti-RIPK1 or anti-RIPK3 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against RIPK1 and RIPK3 for detection
Procedure:
-
Culture BMDMs and treat with LPS and z-VAD-FMK in the presence or absence of the test compound for a specified time (e.g., 2 hours).
-
Lyse the cells and pre-clear the lysates.
-
Incubate the lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the proteins by SDS-PAGE and perform Western blotting to detect the co-immunoprecipitated proteins. A reduction in the amount of co-precipitated RIPK1 (when pulling down with anti-RIPK3) or vice versa in the presence of the compound indicates disruption of the complex.
Western Blotting for Phosphorylated RIPK3 and MLKL
This assay directly measures the activation of RIPK3 and its downstream target MLKL.
Materials:
-
Cells treated as in the cellular necroptosis assay
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies specific for phosphorylated RIPK3 (e.g., Ser227) and phosphorylated MLKL (e.g., Ser358)
-
Total RIPK3 and MLKL antibodies for loading controls
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with necroptotic stimuli in the presence or absence of the test compound.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total RIPK3 and MLKL.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate. A decrease in the levels of phosphorylated RIPK3 and MLKL in the presence of the inhibitor indicates target engagement and pathway inhibition.[13]
Experimental Workflow for Validating RIPK3's Role
A logical workflow is essential for systematically validating the role of RIPK3 in a disease model using a chemical inhibitor like this compound.
Caption: A typical experimental workflow for validating the role of RIPK3.
Conclusion
Validating the role of RIPK3 in a disease model requires a multi-faceted approach. This compound is a potent and selective tool for in vitro studies, offering high potency for RIPK3 with good selectivity over RIPK1 and RIPK2.[2] However, its in vivo efficacy and potential off-target effects at higher concentrations need to be carefully considered and further investigated. For in vivo validation, inhibitors like GSK'872 have demonstrated efficacy in various models, providing a valuable reference for the potential therapeutic application of RIPK3 inhibition.[3][8][9] The RIPK1 inhibitor Nec-1s serves as an important control to dissect the relative contributions of RIPK1 and RIPK3 to a particular phenotype. By combining in vitro biochemical and cellular assays with in vivo disease models, researchers can confidently elucidate the role of RIPK3 and advance the development of novel therapeutics targeting necroptosis.
References
- 1. bioradiations.com [bioradiations.com]
- 2. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 enhances the resolution of inflammation by specifically inducing neutrophil apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Ripk3-IN-1
The following guide provides essential safety and logistical information for the proper disposal of Ripk3-IN-1, a chemical compound intended for laboratory use. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as hazardous waste from the moment it is designated for disposal[2].
Chemical and Hazard Data Summary
For quick reference, the key quantitative and safety data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₉H₂₅FN₄O₄ | [1] |
| Molecular Weight | 512.53 g/mol | [1] |
| GHS Classification | Acute toxicity, Oral (Category 4), H302Acute aquatic toxicity (Category 1), H400Chronic aquatic toxicity (Category 1), H410 | [1] |
| IC₅₀ for RIPK3 | 9.1 nM | [3] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | [1][4] |
| Storage Conditions | -20°C (powder) or -80°C (in solvent) | [1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the safe disposal of this compound and associated contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE. This includes, but is not limited to:
-
Compatible, chemical-resistant gloves[4].
-
Impervious clothing or a lab coat[1].
-
Operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood[1][4].
Step 2: Waste Identification and Segregation
Properly classify and segregate all waste streams to prevent incompatible materials from mixing[2][5][6].
-
Classification: Any quantity of this compound, including pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste[2].
-
Segregation: Keep this compound waste separate from other incompatible chemical wastes, such as strong acids, bases, or oxidizing agents[1][2][4]. Store in a designated secondary containment bin to prevent spills[2].
Step 3: Containment and Labeling
Proper containment and labeling are critical for safe storage and transport.
-
Container Selection: Use a suitable, leak-proof container with a secure lid that is compatible with the chemical composition of the waste (e.g., a high-density polyethylene bottle for solutions)[2][6]. Ensure the container is in good condition with no cracks or leaks[2].
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag[2][6]. The label must include:
Step 4: Disposal of Contaminated Materials
Different types of waste contaminated with this compound require specific handling.
-
Unused or Expired Compound: The original vial or container with the pure compound should be placed in the designated hazardous waste container. Do not attempt to dispose of it in the regular trash.
-
Solutions: Solutions containing this compound must be collected in a labeled hazardous waste container. Under no circumstances should this waste be poured down the drain, as it is very toxic to aquatic life[1][2][7].
-
Empty Containers: Original containers that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue. This rinsate must be collected and treated as hazardous waste[2]. After this procedure, the rinsed container may be disposed of in the regular trash or recycled according to institutional policy[2][7].
-
Contaminated Labware: Disposable labware (e.g., pipette tips, gloves, weigh boats) that is grossly contaminated should be collected in a sealed bag or container, labeled as "Hazardous Waste" with the chemical name, and disposed of through the professional waste service[2].
Step 5: Storage and Final Disposal
-
Interim Storage: Keep waste containers securely closed except when adding waste[2]. Store the labeled, sealed containers in a designated, secure area away from general laboratory traffic[5].
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[5][6]. Follow all institutional procedures for scheduling a waste pickup[6].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste streams.
References
- 1. This compound|2361139-70-8|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Ripk3-IN-1
For researchers and scientists at the forefront of drug development, the safe handling of potent small molecule inhibitors like Ripk3-IN-1 is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of your research.
This compound is a potent kinase inhibitor that requires careful handling due to its potential hazards. The Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Adherence to the following personal protective equipment (PPE) and handling protocols is critical.
Personal Protective Equipment (PPE) for this compound
The following table summarizes the necessary PPE for handling this compound, ensuring comprehensive protection.
| Protection Type | Required PPE | Specification/Standard | Purpose |
| Eye Protection | Safety goggles with side-shields | Approved under appropriate government standards (e.g., ANSI Z87.1) | To prevent eye contact with the powder or solutions containing this compound. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other compatible material | To prevent skin contact. Double gloving is recommended when handling stock solutions. |
| Body Protection | Impervious laboratory coat or gown | Resistant to chemical permeation | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher) | NIOSH-approved | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
An accessible safety shower and eye wash station must be in close proximity to the handling area.[1]
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Stock Solutions :
-
All work with powdered this compound must be conducted in a certified chemical fume hood to avoid dust and aerosol formation[1].
-
Wear all required PPE as detailed in the table above.
-
Carefully weigh the required amount of powder.
-
Prepare the stock solution by dissolving the powder in a suitable solvent, such as DMSO.
-
-
Use in Experiments :
-
Spill Management :
-
In the event of a spill, immediately alert others in the area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste :
-
All unused this compound powder and solutions must be disposed of as hazardous chemical waste.
-
Collect all waste in a designated, properly labeled, and sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain[1].
-
-
Contaminated Materials :
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, absorbent pads) must be considered contaminated.
-
Collect these materials in a separate, sealed waste bag or container labeled as hazardous.
-
Dispose of contaminated sharps in an appropriate puncture-resistant container.
-
Experimental Workflow and Safety
The following diagram illustrates the key stages of the handling workflow for this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
